This guide serves as a technical reference for the application of Orphenadrine-d3 Citrate Salt in bioanalytical workflows, grounded in its pharmacological context. Mechanism of Action & Bioanalytical Application Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the application of Orphenadrine-d3 Citrate Salt in bioanalytical workflows, grounded in its pharmacological context.
Mechanism of Action & Bioanalytical Application
Executive Summary
Orphenadrine-d3 Citrate Salt is the stable isotope-labeled analog of the skeletal muscle relaxant Orphenadrine. While the parent molecule functions pharmacologically as a pleiotropic antagonist at NMDA and muscarinic receptors, the deuterated salt serves a distinct "mechanism of action" in the laboratory: it is the Gold Standard Internal Standard (IS) for the precise quantification of Orphenadrine in biological matrices.
This guide delineates the dual mechanistic nature of the compound:
Analytical Mechanism: How the N-methyl-d3 substitution enables error-free quantitation via Stable Isotope Dilution Assays (SIDA).
Pharmacological Mechanism: The biological pathways (NMDA/Anticholinergic) that necessitate such measurement.
Molecular Architecture & Physicochemical Profile
The utility of Orphenadrine-d3 Citrate stems from its structural fidelity to the parent drug, modified only by a specific isotopic mass shift.
Structural Specification
Chemical Name: N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine citrate.
Isotopic Modification: Three deuterium atoms (
) replace hydrogen on one of the N-methyl groups.
Salt Form: Citrate (1:1 stoichiometry). The citrate salt is selected for its superior aqueous solubility compared to the free base, ensuring homogeneity in plasma/buffer systems.
Physicochemical Data Table
Property
Orphenadrine Citrate (Parent)
Orphenadrine-d3 Citrate (IS)
Formula (Salt)
MW (Salt)
461.51 g/mol
464.53 g/mol
MW (Free Base)
269.38 g/mol
272.41 g/mol
Mass Shift ()
—
+3.01 Da
pKa
~8.4 (Amine)
~8.4 (Amine)
LogP
3.8 (Lipophilic)
3.8 (Lipophilic)
Solubility
Sparingly soluble in water; Soluble in alcohol
Identical
Pharmacological Mechanism of Action (The Target)
To understand why this analyte is quantified, one must understand its biological targets. Orphenadrine is a "dirty drug" in the pharmacological sense, acting as an antagonist across multiple receptor classes to produce muscle relaxation and analgesia.
Receptor Blockade Pathways
NMDA Receptor Antagonism: Orphenadrine binds to the phencyclidine (PCP) site within the NMDA receptor channel. This non-competitive antagonism inhibits excitatory glutamate signaling, reducing central sensitization to pain and muscle spasticity.
Anticholinergic Action: It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily M1. This balances the cholinergic/dopaminergic ratio in the striatum (relevant for Parkinsonism) and contributes to muscle relaxation.
Antihistaminic Action: Weak antagonism at H1 receptors, contributing to sedation.
Pathway Visualization
The following diagram illustrates the synaptic blockade mechanism.
Figure 1: Synaptic mechanism of Orphenadrine showing dual antagonism at NMDA and Muscarinic receptors.
Analytical Mechanism of Action (The Tool)
In the context of drug development, Orphenadrine-d3 Citrate functions via the Stable Isotope Dilution mechanism. This is the definitive method for compensating for variability in bioanalytical assays.
The Principle of Co-Elution
Because the deuterium substitution (
) causes negligible changes to the molecule's lipophilicity and pKa, Orphenadrine-d3 co-elutes (or elutes with a very slight shift due to the deuterium isotope effect on chromatography) with the native drug on C18 columns.
Mechanism of Correction:
Matrix Effects: If plasma phospholipids suppress ionization of the drug at 2.4 min, they suppress the IS at 2.4 min to the exact same extent.
Extraction Efficiency: If an LLE step recovers only 85% of the drug, it recovers 85% of the IS.
Quantification: The ratio of Analyte Area / IS Area is used for the calibration curve, nullifying these errors.
Mass Spectral Differentiation
The "d3" label provides a +3 Da mass shift. The specificity relies on Multiple Reaction Monitoring (MRM).
Parent Drug Transition:
IS Transition:
Note on Fragmentation: The major fragment (
181) corresponds to the 2-methylbenzhydryl cation (cleavage of the ether bond). This fragment does not contain the amine side chain where the d3 label resides. Therefore, both parent and IS produce the same fragment mass (181). This is acceptable because the precursor masses (Q1) are distinct (270 vs 273).
Experimental Protocol: LC-MS/MS Quantitation
This protocol is designed for the quantification of Orphenadrine in rat or human plasma, validated for linearity range 1–500 ng/mL.
Reagents & Preparation
Stock Solution: Dissolve Orphenadrine-d3 Citrate in Methanol to 1 mg/mL (free base equivalent). Store at -20°C.
Working IS: Dilute stock to 500 ng/mL in 50% Methanol.
Extraction Workflow (Protein Precipitation)
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
IS Addition: Add 10 µL of Working IS (Orphenadrine-d3). Vortex 10s.
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN).
Agitation: Vortex vigorously for 2 min.
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 3.0 min.
Flow Rate: 0.4 mL/min.
Ionization: Electrospray Positive (ESI+).
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow using Orphenadrine-d3 as an Internal Standard.
References
PubChem. (2024).[1] Orphenadrine Citrate Compound Summary. National Library of Medicine. [Link]
Kornhuber, J., et al. (1995). Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. Journal of Neural Transmission. [Link]
Sebaiy, M. M., et al. (2022).[2] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method. ResearchGate. [Link]
What is Orphenadrine-d3 Citrate Salt used for in research?
Topic: in Bioanalytical Research Content Type: In-Depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists. Precision Quantitation via Isotope Dilution Mass Spectromet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: in Bioanalytical Research
Content Type: In-Depth Technical Guide
Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.
Precision Quantitation via Isotope Dilution Mass Spectrometry
Executive Summary
Orphenadrine-d3 Citrate Salt (CAS: 1185011-75-9) is the stable isotope-labeled analog of the anticholinergic agent Orphenadrine. In pharmaceutical research and clinical toxicology, it serves a singular, critical function: acting as the Internal Standard (IS) for the quantitative determination of Orphenadrine in biological matrices (plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide delineates the physicochemical properties, mechanistic role, and validated experimental protocols for utilizing Orphenadrine-d3 Citrate Salt. It emphasizes the Isotope Dilution principle, where the deuterated analog compensates for variability in extraction efficiency and ionization suppression, ensuring data integrity in pharmacokinetic (PK) and bioequivalence studies.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the fundamental difference between the analyte and the standard is crucial for method development. The Citrate Salt form is preferred over the free base due to enhanced stability and aqueous solubility, which facilitates easier preparation of stock solutions.
N-methyl-d3 (Three deuterium atoms on the N-methyl group)
Solubility
Sparingly soluble in water; Soluble in Methanol
Soluble in Methanol, DMSO; Sparingly soluble in water
pKa
~8.4 (Amine)
~8.4 (Amine) - Identical ionization behavior
Storage
2-8°C, Protect from light
-20°C , Hygroscopic, Protect from light
Technical Note: The mass difference of +3 Da is sufficient to prevent "cross-talk" (spectral overlap) in low-resolution triple quadrupole mass spectrometers, provided the isotopic purity is >99%.
Mechanistic Role: Self-Validating Quantitation
The use of Orphenadrine-d3 follows the principle of Isotope Dilution Mass Spectrometry (IDMS) . This is not merely a procedural step; it is a causality-driven mechanism to negate experimental error.
The "Twin" Effect
Because Orphenadrine-d3 is chemically identical to the target analyte (except for mass), it behaves identically during:
Extraction: If the extraction yield for Orphenadrine drops to 85% due to matrix viscosity, the d3-analog also drops to 85%. The ratio remains constant.
Chromatography: They co-elute (or elute with a negligible shift due to the deuterium isotope effect), ensuring they experience the exact same matrix suppression or enhancement at the electrospray source.
Diagram 1: The Isotope Dilution Workflow
The following logic flow illustrates how the Internal Standard acts as a normalization factor throughout the bioanalytical lifecycle.
Caption: The workflow ensures that any loss of analyte during extraction or ionization suppression in the MS source is mathematically cancelled out by an identical loss of the internal standard.
Experimental Protocols
A. Stock Solution Preparation
Objective: Create a stable primary source for the Internal Standard.
Weighing: Accurately weigh ~1.0 mg of Orphenadrine-d3 Citrate Salt.
Correction Factor: Multiply the weighed mass by the ratio of free base to salt (MW_base / MW_salt ≈ 272.4 / 464.5 ≈ 0.586) to determine the concentration of the active moiety.
Dissolution: Dissolve in Methanol (MeOH) . Water is avoided for stock solutions to prevent hydrolysis or bacterial growth over long-term storage.
Storage: Store at -20°C in amber glass vials (light sensitive).
B. Sample Extraction (Protein Precipitation)
Context: Orphenadrine is a basic drug.[2][3] While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is faster and often sufficient for high-sensitivity MS/MS.
Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.
IS Addition: Add 10 µL of Orphenadrine-d3 working solution (e.g., 500 ng/mL in MeOH). Vortex for 10 seconds.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 3.5 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 90% B over 3 minutes.
Mass Transitions (Critical Logic):
The deuterium label is typically on the N-methyl group. Upon Collision Induced Dissociation (CID), the molecule cleaves at the ether bond.
Analyte (Orphenadrine): Precursor 270.2
Product 181.1 (o-methylbenzhydryl cation).
IS (Orphenadrine-d3): Precursor 273.2
Product 181.1 .
Note: The product ion (m/z 181.[4]1) represents the ring structure which does not carry the deuterium label. Therefore, the product ion mass is the same for both. The differentiation occurs solely at the Precursor (Q1) stage.
Validation Parameters & Troubleshooting
When validating this method according to FDA/EMA Bioanalytical Method Validation guidelines, pay attention to these specific areas:
Isotopic Purity & Cross-Talk
Issue: If the Orphenadrine-d3 contains >0.5% unlabeled Orphenadrine (d0), it will contribute to the analyte signal, causing false positives in blank samples.
Test: Inject a high concentration of the IS only (zero analyte). Monitor the analyte transition (270->181). The response should be <20% of the Lower Limit of Quantitation (LLOQ).
Matrix Effects
Issue: Phospholipids in plasma can suppress ionization.
Validation: Calculate the IS-Normalized Matrix Factor .
Because d3 and d0 co-elute, their matrix factors should be identical. If the IS-normalized matrix factor deviates significantly from 1.0, the extraction method needs cleaning (switch from PPT to LLE).
Stability
Light Sensitivity: Orphenadrine is sensitive to photodegradation. All extraction steps should be performed under low light or using amber glassware.
Solution Stability: The citrate salt is stable in methanol for months at -20°C, but aqueous working solutions should be prepared fresh weekly.
References
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 162641928, Orphenadrine-d3 Citrate Salt.
[Link]
Hassan, E., et al. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method.[4] ResearchGate.[3]
[Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Orphenadrine-d3 Citrate Salt Synthesis and Characterization
Content Type: Technical Guide / Whitepaper
Author Role: Senior Application Scientist
Executive Summary & Strategic Utility
In the domain of bioanalytical chemistry and pharmacokinetics (DMPK), the precision of LC-MS/MS quantitation relies heavily on the quality of the Internal Standard (IS). Orphenadrine-d3 Citrate (specifically labeled at the
-methyl group) serves as the "Gold Standard" IS for quantifying Orphenadrine in biological matrices.
This guide details the synthesis, purification, and structural validation of Orphenadrine-d3 (
-methyl-d3). Unlike generic protocols, this workflow prioritizes isotopic enrichment (>99% D) and chemical purity (>98%) , ensuring that the kinetic isotope effect (KIE) does not compromise chromatographic co-elution with the analyte.
The synthesis is designed to maximize isotopic efficiency by introducing the expensive deuterium label in the final step of the core scaffold assembly.
The Strategy: Late-Stage
-Alkylation
Direct synthesis of the tertiary amine using a deuterated side chain is inefficient. Instead, we utilize Tofenacin (-desmethyl orphenadrine) as the advanced intermediate. This allows for a controlled methylation using Iodomethane-d3 () , ensuring the label is placed specifically on the nitrogen atom.
Reaction Pathway Visualization
The following diagram illustrates the critical path from the benzhydryl precursor to the final citrate salt.
Figure 1: Retrosynthetic pathway focusing on late-stage isotopic labeling to maximize yield of the deuterated species.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (Tofenacin)
Note: If commercial Tofenacin is unavailable, synthesize as follows.
Chlorination: React 2-methylbenzhydrol (10.0 g) with Thionyl Chloride (
, 1.5 eq) in DCM at to form 2-methylbenzhydryl chloride. Evaporate to dryness.
Amination: Dissolve the crude chloride in dry Toluene. Add
-methylethanolamine (3.0 eq) and reflux for 12 hours.
Workup: Wash with water, extract with Ethyl Acetate. The product is the secondary amine,
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Tofenacin (1.0 eq, 5 mmol) in anhydrous ACN (20 mL).
Base Addition: Add finely powdered anhydrous
(2.0 eq). Stir for 15 minutes at room temperature (RT) to activate the amine.
Labeling: Cool the mixture to
. Add Iodomethane-d3 (1.1 eq) dropwise via syringe.
Expert Insight: Do not use a large excess of
. Excess can lead to quaternization (formation of the quaternary ammonium salt), which depletes yield and complicates purification.
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2][3] The secondary amine spot should disappear.
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Partition: Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove iodide salts. Dry the organic layer over
and concentrate to yield Orphenadrine-d3 Free Base as a viscous yellow oil.
Phase 3: Citrate Salt Formation
The citrate salt is preferred over the hydrochloride for its non-hygroscopic nature and better thermal stability.
Protocol:
Dissolve the Orphenadrine-d3 Free Base (approx. 1.3 g) in absolute Ethanol (10 mL).
In a separate vessel, dissolve anhydrous Citric Acid (1.0 eq, equimolar to the free base) in hot Ethanol (5 mL).
Precipitation: Add the hot citric acid solution to the amine solution while stirring.
Crystallization: Allow the mixture to cool slowly to RT, then refrigerate at
overnight. White crystalline solids should form.
Isolation: Filter the crystals, wash with cold Ethanol/Ether (1:1), and dry under vacuum at
.
Analytical Characterization & Validation
Trustworthiness in an IS comes from rigorous characterization. The following data points confirm the structure.
A. Mass Spectrometry (LC-MS/MS)
Method: Positive ESI (Electrospray Ionization).
Orphenadrine (Unlabeled):
Orphenadrine-d3 (Target):
Acceptance Criteria: No significant signal at m/z 270 (indicates 0% d0 impurity).
B. Nuclear Magnetic Resonance (NMR)
Instrument: 400 MHz or higher (e.g., Bruker Avance).
appears as a singlet integrating to 6H. In the d3-analog, this signal integrates to exactly 3H, confirming the replacement of one methyl group with (which is silent in -NMR).
C. Isotopic Purity Calculation
Requirement:[]
Quality Control Workflow
The following diagram outlines the decision logic for batch release, ensuring no "bad actor" reagents compromise the final standard.
Figure 2: Quality Control Decision Matrix. Note: If isotopic enrichment is low (MS Fail), recrystallization rarely fixes it; the batch usually must be rejected or blended, highlighting the importance of Step 2.
Storage and Stability
Hygroscopicity: The citrate salt is moderately hygroscopic. Store in a desiccator.
Temperature:
for long-term storage (prevents slow degradation of the ether linkage).
Solution Stability: Stable in Methanol at
for 12 months. Avoid acidic aqueous solutions for prolonged periods to prevent ether hydrolysis.
References
Original Synthesis (Base Chemistry): Rieveschl, G. Jr. (1951). Ethers of (alpha-phenyl-o-alkylbenzyl)-beta-dialkylaminoethyl and salts thereof. U.S. Patent 2,567,351.[1][5] Link
Deuterium Impact on DMPK: Russak, E. M., et al. (2019).[2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-223.[2] Link
Commercial Standard Data: MedChemExpress. Orphenadrine-d3 hydrochloride Datasheet. (Used for structural verification of the d3-methyl position). Link
Chemical Structure Database: PubChem.[6] Orphenadrine-d3 (Compound CID 45040161).[6] National Library of Medicine. Link
General Methylation Protocol: Johnstone, R. A., et al. (1969). Metal-assisted reactions.[] Part I. Rapid alkylation of phenols and amines. Journal of the Chemical Society C: Organic. Link
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
An In-Depth Technical Guide to the Solubility of Orphenadrine-d3 Citrate Salt To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the fundamental parameter of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Orphenadrine-d3 Citrate Salt
To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the fundamental parameter of solubility is not merely a data point, but a cornerstone of successful drug design and formulation. The journey of a therapeutic agent from a promising molecule to a viable medicinal product is inextricably linked to its ability to dissolve in a manner that permits effective absorption and therapeutic action. For isotopically labeled compounds such as Orphenadrine-d3 Citrate Salt, which are indispensable tools in pharmacokinetic and metabolic studies, a comprehensive understanding of solubility is paramount for the design of robust bioanalytical assays and the accurate interpretation of their results.
This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in first principles, explaining not just what the solubility characteristics are, but why they manifest as they do and how they can be reliably determined. We will explore the physicochemical underpinnings of Orphenadrine-d3 Citrate Salt, present its known solubility profile, and detail a rigorous, self-validating experimental protocol for its characterization. The methodologies described herein are designed to instill confidence, ensure reproducibility, and provide the authoritative grounding necessary for high-stakes research and development.
Physicochemical Profile of Orphenadrine-d3 Citrate Salt
Orphenadrine-d3 Citrate Salt is the deuterated analogue of Orphenadrine Citrate, a well-established skeletal muscle relaxant with anticholinergic and antihistaminic properties.[1][2] The incorporation of three deuterium atoms on one of the N-methyl groups provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification in biological matrices.[3][4] While its pharmacological action is identical to the parent compound, its utility in research hinges on its distinct mass. Understanding its fundamental properties is the first step in predicting and evaluating its solubility.
Property
Value
Source(s)
Chemical Name
N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt
The solubility of Orphenadrine Citrate is a function of its molecular structure—a tertiary amine (a weak base) forming a salt with citric acid (a weak acid). This characteristic dictates a strong dependence on the pH of the medium. The deuterated form is expected to have virtually identical solubility to the unlabeled compound.
Qualitative and Quantitative Solubility Data
The following table synthesizes available data to provide a clear picture of its solubility in common pharmaceutical solvents. It is crucial to note that qualitative descriptors like "sparingly soluble" are defined by pharmacopeias (e.g., USP) and correspond to a specific range of solvent volumes required to dissolve one gram of the solute.
Solvent
USP Descriptor
Quantitative Data
Rationale & Context
Source(s)
Water
Sparingly Soluble
>69.2 µg/mL (at pH 7.4)
As a salt, it has some aqueous solubility, but the parent base is lipophilic (LogP 3.77). Solubility is highly pH-dependent.
The buffered, ionic nature of PBS can enhance the solubility of salts compared to pure water. Mechanical energy (sonication) is required to overcome dissolution energy barriers.
For an ionizable compound like Orphenadrine, pH is the most critical factor governing aqueous solubility.[13][14] Orphenadrine is a weak base with a pKa of 8.91.[11] Below its pKa, it exists predominantly in its protonated, cationic form, which is more water-soluble. Above the pKa, the un-ionized, free base form dominates, which is less soluble in water.
The citrate salt form complicates this slightly, as citric acid provides a buffered microenvironment upon dissolution. However, in externally buffered media, the Henderson-Hasselbalch relationship governs the equilibrium. Therefore, solubility is expected to be significantly higher in acidic solutions (e.g., pH < 7) where the cationic form is favored.[11] This is a key consideration for designing oral dosage forms, where the drug will encounter the acidic environment of the stomach, and for developing analytical methods using acidic mobile phases.
Caption: Standard workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
1. Materials and Reagents:
Orphenadrine-d3 Citrate Salt (purity >95%)
[6]* Selected solvents (e.g., USP Grade Purified Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl)
HPLC-grade solvents for analytical quantification (e.g., Acetonitrile, Methanol)
[15]* Low-binding glassware (e.g., borosilicate glass vials with PTFE-lined caps)
Syringe filters (e.g., 0.22 µm, low-binding PVDF or PTFE)
2. Protocol:
Preparation of Media: Prepare all aqueous buffers and confirm their pH before use. Degas aqueous media where appropriate to prevent bubble formation.
[16]2. Addition of Solute: Add an excess amount of Orphenadrine-d3 Citrate Salt to a pre-weighed glass vial. An amount sufficient to leave visible undissolved solid at the end of the experiment is required (e.g., 5-10 mg in 2 mL of solvent). The exact mass should be recorded.
Causality: Adding excess solid is the fundamental principle of this method. It ensures that the solution becomes saturated, allowing for the determination of the true equilibrium (thermodynamic) solubility.
[17]3. Equilibration: Add the specified volume of the solvent medium to the vial. Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 72 hours.
Trustworthiness: A kinetic study should be performed initially by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) to determine the point at which the concentration in solution plateaus. This empirically proves that equilibrium has been reached.
[18]4. Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Carefully withdraw the supernatant using a glass syringe. For robust separation of fine particles, centrifugation (e.g., 10,000 rpm for 15 minutes) prior to filtration is best practice. Filter the supernatant through a pre-conditioned, low-binding 0.22 µm syringe filter into a clean vial.
Causality: Filtration is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. Using a low-binding filter (e.g., PVDF) and pre-conditioning it (by discarding the first ~200 µL of filtrate) prevents loss of the analyte due to adsorption to the filter membrane.
[18]5. Quantification:
Prepare a stock solution of Orphenadrine-d3 Citrate Salt of known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase).
[15] * From the stock, prepare a series of calibration standards bracketing the expected solubility range.
Accurately dilute the filtered saturated solution (the sample) with the same diluent used for the standards to bring it into the linear range of the calibration curve.
Analyze the standards and the diluted sample using a validated stability-indicating HPLC-UV method. A common method would utilize a C18 column with a mobile phase of Acetonitrile:Buffer (e.g., pH 3.2 phosphate buffer) and UV detection at ~225 nm.
[16][19] * Calculate the concentration in the original saturated solution by applying the dilution factor.
Solid Phase Analysis (Self-Validation):
After removing the supernatant, carefully recover the remaining solid from the vial. Dry the solid under vacuum.
Analyze the solid using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the resulting pattern/thermogram to that of the starting material.
Trustworthiness: This step is crucial for validating the solubility value. It confirms whether the compound remained in its original citrate salt form or if it disproportionated to the free base or transformed into a different polymorph or solvate during the experiment. [18][20][21]Any such transformation means the measured solubility is not that of the initial salt form.
Conclusion for the Professional
The solubility of Orphenadrine-d3 Citrate Salt, while qualitatively described as "sparingly soluble" in water, is a dynamic property governed primarily by the pH of its environment. [7][9]Its character as a salt of a weak base makes it significantly more soluble in acidic conditions, a factor of great importance for both analytical method development and biopharmaceutical assessment. The provided shake-flask protocol represents a robust, defensible methodology for generating high-quality, thermodynamic solubility data. By integrating in-process controls, such as kinetic profiling to ensure equilibrium and post-experimental solid-phase analysis, the resulting data is not just a number, but an accurate and trustworthy characterization of the material's behavior, fit for purpose in the demanding landscape of drug development.
References
Martindale: The Complete Drug Reference. (n.d.). Orphenadrine Citrate.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4601, Orphenadrine. Retrieved from [Link]
Gpatindia. (2020, March 30). ORPHENADRINE CITRATE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
U.S. Food and Drug Administration. (2006, October). Norflex™ (orphenadrine citrate) Label. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83823, Orphenadrine Citrate. Retrieved from [Link]
Iraqi Digital Scientific Repository. (n.d.). Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet.
precisionFDA. (n.d.). ORPHENADRINE CITRATE. Retrieved from [Link]
Pharmaffiliates. (n.d.). Orphenadrine-d3 Citrate Salt | CAS No: 1185011-75-9. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162641928, Orphenadrine-d3 Citrate Salt. Retrieved from [Link]
Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
ResearchGate. (n.d.). Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. Retrieved from [Link]
Journal of Pharmaceutical Sciences. (n.d.). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
PubMed. (n.d.). The Physical Compatibility of Orphenadrine Citrate with 0.45% Sodium Chloride, Lactated Ringer's Solution, and Plasma-Lyte A. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION A MULTIPLE DRUG DOSAGE FORM OF PARACETAMOL, ORPHENEDRINE, IBUPR.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
CHIMIA International Journal for Chemistry. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
PubMed Central. (n.d.). Development of a capillary electrophoresis method for the determination of orphenadrine citrate in tablets in the presence of paracetamol. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
PubMed. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]
Brazilian Journal of Pharmaceutical Sciences. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
Technical Guide: Stability & Lifecycle Management of Orphenadrine-d3 Citrate Salt
Executive Summary Orphenadrine-d3 Citrate Salt is the stable isotope-labeled (SIL) internal standard (IS) of choice for the quantification of Orphenadrine in biological matrices via LC-MS/MS. Its utility relies entirely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Orphenadrine-d3 Citrate Salt is the stable isotope-labeled (SIL) internal standard (IS) of choice for the quantification of Orphenadrine in biological matrices via LC-MS/MS. Its utility relies entirely on its ability to mimic the physicochemical behavior of the analyte while maintaining isotopic distinctiveness.
This guide moves beyond basic safety data sheets to address the critical stability vectors—isotopic exchange, hygroscopicity, and amine oxidation—that compromise analytical precision. The protocols herein are designed to prevent the "silent failure" of an internal standard, where degradation leads to non-linear calibration curves and failed bioanalytical runs.
Chemical Identity & Critical Physicochemical Properties[1]
To handle this reference material correctly, one must understand the specific vulnerabilities introduced by its salt form and isotopic labeling.[1]
Property
Specification
Technical Implication
Chemical Name
N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt
The tertiary amine is the site of protonation and potential oxidation.[2]
Label Position
N-methyl-d3 (typically)
High Stability. Deuterium on a methyl group attached to nitrogen is non-exchangeable in aqueous media, unlike acidic protons (e.g., -OH, -NH).
Hygroscopic. The citrate salt increases water solubility but avidly absorbs atmospheric moisture, altering the effective weight during stock preparation.
Solubility
Methanol (High), Water (Moderate), Acetonitrile (Low)
Methanol is the preferred solvent for primary stock solutions to ensure solubility and prevent hydrolysis/bacterial growth.
pKa
~8.4 (Amine)
Solutions should be kept slightly acidic to neutral. High pH can precipitate the free base or promote oxidation.
The Deuterium Effect & Isotopic Stability
A common misconception is that all deuterated standards are infinitely stable. While Orphenadrine-d3 is robust, it is subject to specific degradation pathways that differ from the unlabeled parent.
Isotopic Integrity (The "d0" Contamination Risk)
The primary failure mode for an IS is not the loss of the molecule, but the loss of the label.
Mechanism: While the C-D bond on the methyl group is strong ($ \approx 341 \text{ kJ/mol} $), exposure to extreme pH or radical initiators (UV light) can facilitate radical substitution or demethylation.
Impact: If Orphenadrine-d3 degrades to a form that interferes with the Orphenadrine (d0) transition, or if the d3 label is lost, the "Cross-Signal Contribution" (CSC) increases, artificially inflating the calculated analyte concentration.
Chemical Degradation Pathways
Orphenadrine contains a tertiary amine and a benzylic ether linkage.
N-Oxidation: Exposure to atmospheric oxygen, accelerated by light, converts the tertiary amine to an N-oxide. This shifts the retention time and mass, causing the IS to "disappear" from the MRM window.
Hydrolysis: The ether linkage is susceptible to acid-catalyzed hydrolysis, splitting the molecule into 2-methylbenzhydrol and N,N-dimethylethanolamine-d3.
Storage & Handling Protocols
The following protocols are self-validating systems designed to minimize the variables identified above.
Solid State Storage (The "Deep Freeze" Protocol)
Temperature: -20°C (± 5°C).
Container: Amber glass vial with a PTFE-lined screw cap.
Moisture Control: The vial must be stored inside a secondary container (desiccator jar or sealed bag) containing active silica gel or molecular sieves.
Light: Strict protection from light is required to prevent photo-oxidation of the amine.
Preparation of Master Stock Solutions
Objective: Create a stable 1.0 mg/mL stock solution.
Step-by-Step Methodology:
Equilibration (Critical): Remove the vial from the freezer and place it in a desiccator at room temperature for 60 minutes before opening.
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic citrate salt. This water adds weight, leading to a lower-than-calculated concentration (systematic error).
Weighing: Weigh approximately 10 mg of Orphenadrine-d3 Citrate into a clean, amber volumetric flask. Record the exact mass to 0.01 mg.
Solvent Addition: Dissolve in 100% Methanol (LC-MS grade) .
Why Methanol? It prevents bacterial growth (unlike water) and ensures complete solubility of the lipophilic organic moiety while stabilizing the salt.
Sonication: Sonicate for 2 minutes to ensure no micro-crystals remain.
Storage: Aliquot into amber HPLC vials (filled to minimize headspace) and store at -20°C or -80°C.
Working Solutions & Autosampler Stability
Diluent: 50:50 Methanol:Water (v/v).
Stability Window:
Room Temp: Stable for < 24 hours.
Autosampler (4°C): Stable for 72 hours.
Refrigerated (2-8°C): Stable for 1 week.
Precaution: Do not store working solutions (low concentration) in plastic containers for extended periods due to potential adsorption of the drug to container walls.
Lifecycle Management Visualization
The following diagram illustrates the critical decision points in the lifecycle of the reference standard, ensuring data integrity from receipt to disposal.
Figure 1: Lifecycle management workflow for Orphenadrine-d3, emphasizing the critical moisture control step during equilibration.
Analytical Validation (QC)
Before using a new lot or an aged stock solution, you must validate its integrity.
The "Zero-Blank" Test (Isotopic Purity)
Inject a high-concentration sample of the Internal Standard (Orphenadrine-d3) without any analyte (Orphenadrine-d0). Monitor the MRM transition for the unlabeled drug.
Acceptance Criteria: The response in the analyte channel (d0) must be < 5% of the LLOQ (Lower Limit of Quantification) response.
Failure Mode: If a peak appears in the d0 channel, the d3 standard contains native drug impurities or has undergone isotopic exchange.
Stability Profile Matrix
Condition
Duration
Status
Recommended Action
Solid (-20°C)
2 Years
Stable
Re-test purity annually.
Stock (MeOH, -20°C)
6 Months
Stable
Inspect for evaporation/precipitation.
Stock (RT, Light)
48 Hours
Unstable
Discard. Risk of N-oxide formation.
Plasma Extract (4°C)
24 Hours
Stable
Valid for overnight autosampler runs.
Degradation Pathway Analysis
Understanding how the molecule fails allows for better troubleshooting.
Figure 2: Primary degradation pathways. N-Oxidation leads to chromatographic shifts, while ether cleavage results in total signal loss.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162641928, Orphenadrine-d3 Citrate Salt. Retrieved February 6, 2026.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Directive
Orphenadrine (ORPH), a skeletal muscle relaxant and anticholinergic agent, undergoes extensive hepatic metabolism, primarily via N-demethylation and aromatic hydroxylation. The complexity of its metabolic profile—involving cytochrome P450 enzymes CYP2B6, CYP2D6, and CYP2C9—necessitates precise isotopic labeling strategies.
This guide moves beyond generic labeling protocols. We distinguish between two critical applications:
H or C) to prevent "label loss" and ensure the internal standard (IS) behaves identically to the analyte without undergoing kinetic isotope effects (KIE).
H) to deliberately induce KIE, slowing specific pathways to identify rate-limiting steps or "metabolic switching."
Strategic Isotopologue Design
The choice of label position dictates the utility of the synthesized molecule. The following decision matrix outlines the chemical logic:
Application
Recommended Isotopologue
Label Position
Rationale
Quantitation (LC-MS/MS)
Orphenadrine-d (Ring)
o-Tolyl Ring
The aromatic ring is resistant to the primary metabolic route (N-demethylation). The label remains intact during ionization and fragmentation (m/z 181 → 184).
Metabolic Flux / KIE
Orphenadrine-d
N,N-Dimethyl
Deuteration of the methyl groups significantly impacts the C-H bond cleavage rate by CYPs (), allowing researchers to probe the contribution of N-demethylation to total clearance.
Metabolite ID (MetID)
C-Orphenadrine
Ethoxy Bridge
Carbon-13 avoids KIE entirely. It provides a unique mass shift (+2 Da) to track all downstream metabolites (including N-desmethyl variants) without altering reaction kinetics.
Visualization: Structural Decision Tree
Figure 1: Decision logic for selecting the appropriate orphenadrine isotopologue based on study requirements.
Chemical Synthesis Protocols
Protocol A: Synthesis of Orphenadrine-d
(Metabolic Probe)
This route targets the N-dimethyl group, the site of primary metabolism.
Precursors:
2-Methylbenzhydryl chloride (commercially available or synthesized from 2-methylbenzhydrol).
2-(Dimethylamino-d
)ethanol (derived from dimethylamine-d).
Step-by-Step Methodology:
Activation: Dissolve 2-(dimethylamino-d
)ethanol (1.1 eq) in anhydrous toluene. Add sodium hydride (NaH, 60% dispersion, 1.2 eq) slowly at 0°C under nitrogen. Stir for 30 min to generate the alkoxide.
Coupling: Add 2-methylbenzhydryl chloride (1.0 eq) dropwise to the alkoxide solution.
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (Mobile phase: CHCl
/MeOH 9:1).
Workup: Quench with ice water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na
SO, and concentrate.
Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate Orphenadrine-d
HCl. Recrystallize from isopropanol/ether.
Protocol B: Synthesis of Orphenadrine-d
(Bioanalytical Standard)
This route targets the methyl group on the aromatic ring, ensuring the label is retained in the primary fragment ion.
Precursors:
(2-Methyl-d
-phenyl)magnesium bromide.
Benzaldehyde.
2-Dimethylaminoethyl chloride.
Step-by-Step Methodology:
Grignard Addition: React (2-methyl-d
-phenyl)magnesium bromide with benzaldehyde in dry THF at 0°C to yield 2-(methyl-d)benzhydrol.
Chlorination: Convert the alcohol to 2-(methyl-d
)benzhydryl chloride using thionyl chloride (SOCl) in DCM at room temperature.
Williamson Ether Synthesis: React the deuterated chloride with 2-dimethylaminoethanol using the NaH/toluene conditions described in Protocol A.
Result: The deuterium label is now located on the ortho-tolyl ring, chemically distant from the metabolic soft spot (the nitrogen).
Metabolic Mapping & Kinetic Isotope Effects[1]
Understanding the interaction between the label and the enzyme is critical. Orphenadrine is metabolized primarily by CYP2B6 and CYP2D6 .
The Mechanism of N-Demethylation
The rate-limiting step in N-demethylation is the abstraction of a hydrogen atom from the N-methyl group by the high-valent Iron-Oxo species (Compound I) of the P450 heme.
Reaction: R-N(CH
) [R-N(CH•)(CH)] R-NH(CH) + HCHO.
KIE Impact: Replacing C-H with C-D increases the bond dissociation energy. For CYP-mediated demethylation, the intrinsic KIE (
) is typically >2.0.
Metabolic Switching: If N-demethylation is sufficiently slowed by deuteration (Orphenadrine-d
), the metabolic flux may shift toward aromatic hydroxylation or N-oxidation.
Visualization: Metabolic Pathways & KIE
Figure 2: Metabolic pathway of orphenadrine showing the rate-limiting C-H abstraction step where KIE occurs.
Quantitative Bioanalysis: LC-MS/MS Protocol
For pharmacokinetic studies, Orphenadrine-d
(Ring) is the preferred Internal Standard (IS) because it co-elutes with the analyte but does not suppress ionization or undergo metabolic exchange.
Analytical Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+ or Waters TQ-XS).
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
Mobile Phase:
A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
The choice of transitions is critical. The primary fragment (m/z 181) corresponds to the cleavage of the ether bond, yielding the substituted benzhydryl cation.
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Origin of Fragment
Dwell Time (ms)
Orphenadrine
270.2
181.1
o-Methylbenzhydryl cation
50
Orphenadrine-d (Ring)
273.2
184.1
o-(Methyl-d)benzhydryl cation
50
Orphenadrine-d (Chain)
276.2
181.1
o-Methylbenzhydryl cation (Unlabeled ring)
50
Critical Note: If using Orphenadrine-d
as an IS, you must monitor the 181.1 fragment. However, be aware that if the sample contains high levels of N-desmethylorphenadrine, in-source fragmentation can theoretically interfere if chromatographic separation is poor. Ring-d is superior for this reason.
References
Metabolic Pathway & Enzymes
Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes.[3] (1997).[4] PubMed. Link
Upregulation of Cytochromes P450 2B in Rat Liver by Orphenadrine.[5] (2005). Drug Metabolism and Disposition.[4][6][7] Link
Analytical Methodology (LC-MS/MS)
Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). (2012).[7][8] Journal of Chromatography B. Link
Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS.[9] (2022).[4][9][10] ResearchGate. Link
Isotopic Labeling & KIE Principles
Kinetic isotope effects in cytochrome P-450-catalyzed oxidation reactions. (1980). Journal of Biological Chemistry. Link
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide.[7] (2017). Drug Design, Development and Therapy. Link
LC-MS/MS analysis of orphenadrine using Orphenadrine-d3
Application Note: High-Sensitivity Quantitation of Orphenadrine in Human Plasma by LC-MS/MS Using Orphenadrine-d3 Abstract This application note details a robust, high-throughput LC-MS/MS protocol for the quantitation of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Quantitation of Orphenadrine in Human Plasma by LC-MS/MS Using Orphenadrine-d3
Abstract
This application note details a robust, high-throughput LC-MS/MS protocol for the quantitation of Orphenadrine in human plasma. Utilizing Orphenadrine-d3 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix effects and recovery variability inherent in bioanalytical workflows. The protocol achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL with a linear range extending to 500 ng/mL, compliant with FDA Bioanalytical Method Validation (2018) guidelines.
Introduction & Scientific Rationale
Orphenadrine (N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine) is a skeletal muscle relaxant with anticholinergic properties.[1] It is a lipophilic base (pKa ~9.0 , LogP ~3.77 ) [1]. Its physicochemical nature presents specific challenges for bioanalysis:
Non-specific Binding: Its high lipophilicity leads to adsorption on plasticware.
Peak Tailing: The basic tertiary amine interacts with residual silanols on silica columns.
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization.
The Solution: Orphenadrine-d3
Using a deuterated internal standard (Orphenadrine-d3) is critical.[2] Unlike structural analogs (e.g., diphenhydramine), the D3-analog co-elutes perfectly with the analyte, experiencing the exact same ionization suppression/enhancement events at the ESI source. This provides a self-validating correction mechanism for every injection.
Method Development Strategy
Chromatographic Logic
Column Choice: A C18 column with high carbon load and end-capping is selected to minimize silanol interactions with the basic amine of Orphenadrine.
Mobile Phase Chemistry: We utilize Ammonium Formate (6mM) buffered to pH ~3.5 .
Why? The acidic pH ensures Orphenadrine is fully protonated (
), maximizing sensitivity in ESI+ mode. The ammonium ions compete for stationary phase active sites, sharpening the peak shape.
Mass Spectrometry Logic
Ionization: ESI Positive Mode.
Fragmentation:
Precursor (270.2 m/z): The protonated molecule.
Primary Product (181.1 m/z): Cleavage of the ether bond yields the stable o-methylbenzhydryl cation . This is the base peak and offers maximum sensitivity [2].
Secondary Product (116.1 m/z): The dimethylaminoethyl ether fragment, used for confirmation.
*Note on IS Transition: The D3 label is typically on the N-methyl group. The 181 fragment (benzhydryl cation) loses the amine side chain, meaning the D3 label is lost in the neutral fragment. However, the precursor shift (273 vs 270) provides sufficient selectivity, and 181 remains the most sensitive ion. Alternatively, monitor 273.2 -> 119.1 if label retention on the fragment is required by specific internal SOPs.
Visualized Workflows
Figure 1: Analytical Workflow Logic
Caption: Step-by-step bioanalytical process from plasma extraction to data integration.
Caption: Collision-Induced Dissociation (CID) of Orphenadrine yielding the primary quantitation ion.
Validation Framework (FDA 2018 Compliance)
To ensure this method meets regulatory standards [3], the following validation parameters must be executed:
Linearity: Construct a calibration curve (1.0 – 500 ng/mL) using a weighted (
) linear regression. Correlation coefficient () must be .
Accuracy & Precision:
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. (Acceptance:
, LLOQ ).
Inter-day: 3 separate runs.
Matrix Effect (ME):
Calculate ME Factor = (Peak Area in Extracted Blank / Peak Area in Neat Solution).
The IS Normalized ME should be close to 1.0, proving Orphenadrine-d3 compensates for suppression.
Recovery: Compare extracted QC samples vs. unextracted standards spiked into blank extract.
References
PubChem. (n.d.). Orphenadrine Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]
Sebaiy, M. M., et al. (2022).[6] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. ResearchGate. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Retrieved from [Link]
High-Sensitivity Bioanalytical Method Validation for Orphenadrine in Human Plasma using Orphenadrine-d3 Citrate Salt
Application Note & Protocol Guide Executive Summary This application note details a robust LC-MS/MS methodology for the quantification of Orphenadrine in human plasma, utilizing Orphenadrine-d3 Citrate Salt as the intern...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
This application note details a robust LC-MS/MS methodology for the quantification of Orphenadrine in human plasma, utilizing Orphenadrine-d3 Citrate Salt as the internal standard (IS). Unlike generic structural analogs, the d3-isotopolog provides superior correction for matrix effects and ionization inconsistency. This guide addresses the specific challenges of handling the citrate salt form (stoichiometry), optimizing the Liquid-Liquid Extraction (LLE) for high recovery, and validating the method according to the harmonized ICH M10 guidelines.
Scientific Background & Strategy
The Analyte: Orphenadrine Citrate
Orphenadrine is a skeletal muscle relaxant with anticholinergic properties.[1] It is a tertiary amine (pKa ~9.0) and highly lipophilic (LogP ~3.77).[2]
Challenge: As a basic compound, it is prone to severe peak tailing on C18 columns due to interaction with residual silanols.
Solution: We utilize an acidified mobile phase (Formic Acid) to ensure the amine remains fully protonated (
), improving peak shape and sensitivity in Positive ESI.
Label Location: The deuterium label is typically located on the N-methyl group.
Stoichiometry Alert: The Certificate of Analysis (CoA) for the IS often lists the weight of the salt.
Orphenadrine Free Base MW: ~269.4 g/mol
Orphenadrine Citrate Salt MW: ~461.5 g/mol [1][4][5]
Salt Factor: ~1.71
Crucial Step: When preparing stock solutions, you must multiply the target free-base concentration by the salt factor to weigh the correct amount of powder.
Mass Spectrometry Strategy (MRM)
The primary fragmentation pathway of Orphenadrine involves the cleavage of the ether bond, generating a stable 2-methylbenzhydryl cation (m/z 181.1) .
Compound
Precursor (Q1)
Product (Q3)
Note
Orphenadrine
270.2
181.1
Quantifier
Orphenadrine-d3
273.2
181.1
Label is lost in neutral loss*
Expert Insight on Cross-Talk:
Since the deuterium label (on the N-methyl) is lost during the formation of the m/z 181 fragment, both the analyte and the IS share the same product ion. This requires exceptional Q1 (Quadrupole 1) resolution. If your MS instrument has low Q1 resolution, you may see "cross-talk" where the IS contributes to the analyte signal.
Mitigation: Ensure Q1 resolution is set to "Unit" or "High" (0.7 FWHM). Do not use "Wide" or "Open" windows.
Weigh 1.71 mg of Orphenadrine Citrate (or d3-salt) into a 1.0 mL volumetric flask.
Dissolve in Methanol.
Working Solutions:
Dilute Analyte Stock with 50:50 ACN:Water to create calibration spikes (Range: 1.0 – 500 ng/mL).
Dilute IS Stock to a fixed concentration (e.g., 50 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which are critical when using a shared-fragment IS.
Protocol Steps:
Aliquot: Transfer 200 µL of Plasma into a glass tube.
Spike IS: Add 20 µL of Orphenadrine-d3 Working Solution. Vortex 10s.
Basification: Add 100 µL of 0.1 M NaOH or Ammonium Hydroxide (pH > 10).
Reason: Orphenadrine (pKa ~9) must be uncharged to extract into the organic layer.
Extraction: Add 2.0 mL of Hexane:Isoamyl Alcohol (98:2, v/v) .
Reason: Hexane is highly selective for non-polar bases; Isoamyl alcohol prevents emulsion.
Agitate: Shaker/Vortex for 10 min at high speed.
Centrifuge: 4000 rpm for 5 min at 4°C.
Transfer: Flash freeze the aqueous layer (dry ice bath) and pour off the organic supernatant into a clean tube.
Dry: Evaporate to dryness under Nitrogen at 40°C.
Reconstitute: Add 200 µL of Mobile Phase (0.1% FA in H2O : ACN, 80:20). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Chromatography:
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH or Phenomenex Kinetex).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Vol: 5 µL.
Gradient Table:
Time (min)
%A
%B
Action
0.0
90
10
Load
0.5
90
10
Hold
2.5
10
90
Elute
3.0
10
90
Wash
3.1
90
10
Re-equilibrate
| 4.5 | 90 | 10 | End |
Visual Workflows
Analytical Workflow Diagram
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for basic drugs like Orphenadrine.
Validation Decision Tree (ICH M10)
Caption: Logic flow for validating bioanalytical methods per ICH M10 guidelines, focusing on selectivity and matrix effects.
Validation Framework (ICH M10)
Selectivity & Specificity[7][8]
Requirement: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed).
Acceptance: Response in blank at analyte retention time must be < 20% of the LLOQ response.
d3-Specific Check: Assess "Isotopic Contribution." Inject a ULOQ (Upper Limit of Quantitation) sample of Orphenadrine (d0) without IS. Monitor the d3 channel. The signal must be < 5% of the IS response. This confirms the Q1 resolution is sufficient.
Matrix Effect (ME)
Since Orphenadrine-d3 is a stable isotope, it should compensate for suppression.
Calculation:
Goal: The CV of the IS-normalized MF calculated from the 6 lots of matrix should be within ±15%.
Accuracy & Precision
Perform 3 separate runs (P&A runs).
QC Levels: LLOQ, Low, Medium, High.
Replicates: n=5 per level per run.
Criteria:
Mean accuracy: 85-115% (80-120% for LLOQ).
Precision (CV): <15% (<20% for LLOQ).
Stability[7][8][9][10]
Bench-top: Spiked plasma at room temperature (e.g., 4 hours).
Freeze-Thaw: 3 cycles (-20°C or -70°C to RT).
Processed Sample: Extract in autosampler (e.g., 24 hours at 10°C).
Stock Solution: Compare old stock vs. fresh stock.
Expert Troubleshooting
High Background in d3 Channel:
Cause: Impure IS or poor MS resolution.
Fix: Check the isotopic purity of the Orphenadrine-d3. If it contains >1% d0, you cannot use it for low-level quantitation.
Recovery Issues:
Cause: pH during extraction was not high enough.
Fix: Ensure the pH is >10 before adding Hexane. Orphenadrine must be neutral.
Carryover:
Cause: Sticky basic drug on injector needle.
Fix: Use a strong needle wash (e.g., ACN:MeOH:Isopropanol:Water + 0.5% Formic Acid).
References
ICH M10 Bioanalytical Method Validation Guideline (2022). European Medicines Agency. Available at: [Link]
Orphenadrine Citrate Compound Summary. PubChem. National Library of Medicine.[1] Available at: [Link]
Orphenadrine-d3 Citrate Salt. PubChem.[3] National Library of Medicine.[1] Available at: [Link]
Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at: [Link]
Application Notes & Protocols for Bioequivalence Studies: Orphenadrine-d3 as an Internal Standard
A Senior Application Scientist's Guide to Robust Bioanalytical Method Development and Validation Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Orphenadrine Bioequivalence Studies Orphen...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Robust Bioanalytical Method Development and Validation
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard in Orphenadrine Bioequivalence Studies
Orphenadrine is a centrally acting skeletal muscle relaxant prescribed for the relief of discomfort associated with acute painful musculoskeletal conditions[1]. To ensure the therapeutic interchangeability between a generic and a reference listed drug, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence (BE) studies. These studies are meticulously designed to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the innovator drug.
At the heart of a successful BE study lies a robust and validated bioanalytical method for the accurate quantification of the drug in a biological matrix, typically plasma. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Orphenadrine-d3, a deuterated analog of Orphenadrine, serves as an ideal internal standard for this purpose. It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and co-ionization behavior allows Orphenadrine-d3 to effectively compensate for variations in sample processing and instrument response, leading to highly precise and accurate quantification of Orphenadrine.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the use of Orphenadrine-d3 as an internal standard in bioequivalence studies. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and ground our recommendations in authoritative regulatory guidelines.
Physicochemical Properties of Orphenadrine and Orphenadrine-d3
A fundamental understanding of the analyte and internal standard's properties is crucial for method development.
The high sensitivity and selectivity of LC-MS/MS make it the preferred technique for quantifying low concentrations of drugs and their metabolites in complex biological matrices. The following sections outline a validated approach for the determination of Orphenadrine in human plasma using Orphenadrine-d3 as the internal standard.
Mass Spectrometry Parameters
The optimization of mass spectrometry parameters is critical for achieving the desired sensitivity and specificity. This is typically performed by infusing a standard solution of the analyte and internal standard into the mass spectrometer and adjusting the parameters to obtain the optimal signal.
Multiple Reaction Monitoring (MRM) Transitions:
Compound
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Rationale
Orphenadrine
270.3
181.1
The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a stable and abundant fragment resulting from collision-induced dissociation.[2]
Orphenadrine-d3
273.3
181.1
The precursor ion reflects the addition of three deuterium atoms to the molecule. The fragmentation is expected to be identical to the unlabeled compound, yielding the same product ion.
Optimized Mass Spectrometer Settings (Example):
These parameters should be optimized for the specific instrument being used.
Parameter
Setting
Purpose
Ionization Mode
Electrospray Ionization (ESI), Positive
Orphenadrine contains a tertiary amine group that is readily protonated.
Declustering Potential (DP)
80 V
Prevents the formation of solvent clusters with the ions of interest.
Collision Energy (CE)
25 eV
Provides sufficient energy for the fragmentation of the precursor ion to the product ion.
Curtain Gas
30 psi
Prevents neutral molecules from entering the mass spectrometer.
Collision Gas
Nitrogen
Used as the collision gas for fragmentation in the collision cell.
Chromatographic Conditions
The goal of the chromatographic separation is to resolve the analyte and internal standard from endogenous plasma components to minimize matrix effects.
Parameter
Specification
Rationale
Column
C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Provides good retention and separation for moderately polar compounds like Orphenadrine.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for efficient ionization in positive ESI mode.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
An organic solvent that elutes the analytes from the reverse-phase column.
Gradient
Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).
A gradient elution allows for the efficient separation of compounds with different polarities and helps to clean the column between injections.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column that provides a balance between analysis time and chromatographic efficiency.
Injection Volume
5 µL
A small injection volume is sufficient for sensitive LC-MS/MS analysis and minimizes potential column overload.
Column Temperature
40 °C
Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Sample Preparation: Protocols for Extraction from Human Plasma
The objective of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample. Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Orphenadrine quantification.
Protocol 1: Solid-Phase Extraction (SPE) using Cyanopropyl Cartridges
This protocol is based on the use of cyanopropyl cartridges, which provide a good balance of polar and non-polar interactions for the retention of Orphenadrine[3][4].
Step-by-Step Methodology:
Sample Pre-treatment:
Thaw frozen human plasma samples at room temperature.
Vortex the samples to ensure homogeneity.
Centrifuge the plasma at approximately 2000 x g for 5 minutes to pellet any particulate matter.
Spiking with Internal Standard:
To 200 µL of plasma in a clean microcentrifuge tube, add 20 µL of Orphenadrine-d3 working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.
Vortex for 10 seconds.
SPE Cartridge Conditioning:
Place a cyanopropyl SPE cartridge (e.g., 1 mL, 100 mg) on an SPE manifold.
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
Sample Loading:
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
Washing:
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
Dry the cartridge under a high vacuum for 5 minutes.
Elution:
Elute the analyte and internal standard with 1 mL of a mixture of ethyl acetate and isopropanol (9:1 v/v) containing 2% ammonium hydroxide into a clean collection tube. The basic modifier is crucial for ensuring the tertiary amine of Orphenadrine is in its neutral form for efficient elution.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in 0.1% formic acid).
Vortex for 30 seconds to ensure complete dissolution.
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for sample clean-up. This protocol utilizes a non-polar organic solvent to extract Orphenadrine from the aqueous plasma matrix.
Step-by-Step Methodology:
Sample Pre-treatment:
Follow the same pre-treatment steps as in the SPE protocol.
Spiking with Internal Standard:
To 200 µL of plasma in a glass culture tube, add 20 µL of Orphenadrine-d3 working solution (e.g., 100 ng/mL in methanol).
Vortex for 10 seconds.
pH Adjustment:
Add 50 µL of 1 M sodium carbonate solution to basify the plasma sample to a pH > 9. This ensures that Orphenadrine is in its free base form, which is more soluble in organic solvents.
Extraction:
Add 1 mL of the extraction solvent (e.g., n-hexane:isopropanol, 98:2 v/v) to the tube.
Cap the tube and vortex vigorously for 2 minutes.
Centrifugation:
Centrifuge the tube at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.
Solvent Transfer and Evaporation:
Carefully transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitution:
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex for 30 seconds.
Transfer to an autosampler vial for analysis.
Bioanalytical Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for the intended purpose, in accordance with regulatory guidelines from bodies like the FDA and EMA. The validation process establishes the performance characteristics of the method and ensures that it is a self-validating system.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for bioequivalence studies.
Validation Parameter
Purpose
Acceptance Criteria (as per FDA/EMA Guidelines)
Selectivity
To ensure that the method can differentiate the analyte and IS from endogenous components in the matrix.
No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.
Linearity and Range
To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.
A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Lower Limit of Quantification (LLOQ)
The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision should be ≤ 20% CV, and accuracy should be within ±20% of the nominal concentration.
Accuracy
The closeness of the measured concentration to the nominal concentration.
The mean concentration of Quality Control (QC) samples at low, medium, and high levels should be within ±15% of the nominal values.
Precision
The degree of scatter between a series of measurements.
The coefficient of variation (CV) for the QC samples at low, medium, and high levels should not exceed 15%.
Matrix Effect
The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.
The coefficient of variation of the matrix factor across at least six different lots of plasma should be ≤ 15%.
Recovery
The efficiency of the extraction procedure.
The recovery of the analyte and IS should be consistent, precise, and reproducible. While there is no specific acceptance criterion for the percentage of recovery, it should be as high and consistent as possible.
Stability
To ensure that the analyte is stable in the biological matrix under various storage and processing conditions.
The mean concentration of the stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
Method Validation Workflow Diagram
Caption: Workflow for bioanalytical method validation and application.
Conclusion: Ensuring Data Integrity in Bioequivalence Studies
The use of Orphenadrine-d3 as a stable isotope-labeled internal standard is integral to the development of a robust and reliable bioanalytical method for Orphenadrine quantification in human plasma. The detailed protocols and validation guidelines presented in this application note provide a comprehensive framework for researchers and scientists to establish a method that meets the stringent requirements of regulatory agencies for bioequivalence studies. By adhering to these principles of scientific integrity and causality-driven experimental design, drug development professionals can ensure the generation of high-quality data, ultimately contributing to the availability of safe and effective generic drug products.
References
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
Contin, M., Riva, R., & Albani, F. (1987). Simple and rapid GLC method for the determination of orphenadrine in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 328-332. Available at: [Link]
European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]
Lee, S. Y., Oh, H. J., Kim, J. W., Kim, Y. G., Moon, C. J., & Lee, E. H. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 839(1-2), 118–123. Available at: [Link]
Sebaiy, M. M., El-Adl, S. M., Mattar, A. A., & Elgawish, M. S. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. Research Square. Available at: [Link]
PubChem. Orphenadrine. National Center for Biotechnology Information. Available at: [Link]
Raggi, M. A., Casamenti, G., Mandrioli, R., Izzo, G., & Kenndler, E. (2009). Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. Journal of pharmaceutical and biomedical analysis, 50(3), 403–408. Available at: [Link]
U.S. Food and Drug Administration. Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021). Available at: [Link]
PubChem. Orphenadrine-d3. National Center for Biotechnology Information. Available at: [Link]
Cheah, K. Y., Ramli, N. A., & Jabar, A. (2020). A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition. BMC pharmacology & toxicology, 21(1), 45. Available at: [Link]
Sebaiy, M. M., et al. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies. ResearchGate. Available at: [Link]
Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. Available at: [Link]
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]
Taylor & Francis. Liquid-liquid extraction – Knowledge and References. Available at: [Link]
El-Koussi, W. M., Naguib, I. A., & El-Kadi, A. O. (2015). A critical review of the centrally acting oral skeletal muscle relaxants. Journal of clinical pharmacy and therapeutics, 40(1), 1–9. Available at: [Link]
Diez-Herrero, M., et al. (2023). Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions: A Randomized, Open-Label, Crossover Clinical Trial. Pharmaceuticals, 16(5), 743. Available at: [Link]
U.S. Food and Drug Administration. (1996). 40249 Orphenadrine Citrate Bioequivalence Review. Available at: [Link]
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Available at: [Link]
ClinicalTrials.gov. (2019). Bioequivalence Study Protocol. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
Jackson, G. et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Wang, R. et al. (2022). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Available at: [Link]
Vishwanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962–1973. Available at: [Link]
Application Note: Preparation of Orphenadrine-d3 Calibration Curve for Bioanalytical Studies
Introduction In the landscape of drug development and therapeutic drug monitoring, the precise and accurate quantification of xenobiotics in biological matrices is paramount. Orphenadrine, a skeletal muscle relaxant and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug development and therapeutic drug monitoring, the precise and accurate quantification of xenobiotics in biological matrices is paramount. Orphenadrine, a skeletal muscle relaxant and anticholinergic agent, requires robust bioanalytical methods to elucidate its pharmacokinetic and pharmacodynamic profiles.[1] The gold standard for such quantitative analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[2]
A cornerstone of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[3] Orphenadrine-d3, a deuterated analog of orphenadrine, serves as the ideal internal standard for this purpose.[1][4] Its chemical and physical properties closely mirror those of the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the quantification.[3]
This comprehensive application note provides a detailed protocol for the preparation of an Orphenadrine-d3 calibration curve in a biological matrix, specifically human plasma. The methodologies outlined herein are grounded in established bioanalytical principles and are designed to align with the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Core Principles: The Rationale Behind the Method
The successful implementation of this protocol hinges on a clear understanding of the fundamental principles of bioanalysis. The use of a deuterated internal standard is a critical element. By introducing a known concentration of Orphenadrine-d3 into all samples—calibrators, quality controls, and unknowns—we establish a stable reference point. The mass spectrometer distinguishes between the analyte (Orphenadrine) and the internal standard (Orphenadrine-d3) based on their mass-to-charge ratios (m/z). The ratio of the analyte's peak area to the internal standard's peak area is then used to construct the calibration curve and quantify the unknown samples. This ratiometric approach mitigates potential errors arising from sample loss during processing or fluctuations in instrument response.
Materials and Reagents
Material/Reagent
Supplier
Grade
Orphenadrine Citrate
Sigma-Aldrich
Reference Standard
Orphenadrine-d3
MedChemExpress
≥98% isotopic purity
Acetonitrile
Honeywell
LC-MS Grade
Methanol
Honeywell
LC-MS Grade
Formic Acid
Thermo Fisher Scientific
Optima™ LC/MS Grade
Water
Millipore
Milli-Q® or equivalent
Human Plasma (K2 EDTA)
BioIVT
Pooled, drug-free
Instrumentation and Analytical Conditions
A validated LC-MS/MS method is crucial for the successful analysis of the prepared samples. The following is a representative set of conditions based on established methods for orphenadrine analysis. Method optimization and validation are essential for each specific instrument and laboratory.
Parameter
Specification
LC System
Column
C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 3 minutes
Flow Rate
0.4 mL/min
Injection Volume
5 µL
MS/MS System
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transition (Orphenadrine)
m/z 270.2 → 181.1
MRM Transition (Orphenadrine-d3)
m/z 273.2 → 181.1
Dwell Time
100 ms
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: The preparation of accurate and stable stock and working solutions is the foundation of a reliable calibration curve. High-concentration stock solutions are prepared in organic solvent to ensure solubility and stability. These are then serially diluted to create working solutions at concentrations suitable for spiking into the biological matrix.
Protocol:
Orphenadrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Orphenadrine Citrate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Orphenadrine-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Orphenadrine-d3 and dissolve it in 1 mL of methanol in a volumetric flask.
Orphenadrine Working Solutions: Perform serial dilutions of the Orphenadrine stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike the calibration standards and quality control samples.
Orphenadrine-d3 Internal Standard Working Solution (50 ng/mL): Dilute the Orphenadrine-d3 stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This concentration is chosen to provide a consistent and robust signal across the analytical run.
Diagram: Stock and Working Solution Preparation Workflow
Caption: Workflow for preparing stock and working solutions.
Preparation of Calibration Curve Standards
Rationale: The calibration curve is generated by spiking a biological matrix with known concentrations of the analyte. This allows for the establishment of a relationship between the instrument response and the concentration of the analyte in the presence of matrix components. A typical calibration range for orphenadrine in plasma is 1-200 ng/mL.[4]
Protocol:
Label a series of microcentrifuge tubes for each calibration standard (e.g., CAL 1 to CAL 8).
Aliquot 95 µL of drug-free human plasma into each tube.
Spike 5 µL of the appropriate Orphenadrine working solution into each tube to achieve the final concentrations detailed in the table below.
Vortex each tube gently for 10 seconds to ensure homogeneity.
Table: Calibration Curve Standards
Standard ID
Orphenadrine Working Solution Conc. (ng/mL)
Volume of Working Solution (µL)
Volume of Plasma (µL)
Final Orphenadrine Conc. (ng/mL)
Blank
-
0
100
0
Zero
-
0
100
0
CAL 1
20
5
95
1
CAL 2
40
5
95
2
CAL 3
100
5
95
5
CAL 4
200
5
95
10
CAL 5
500
5
95
25
CAL 6
1000
5
95
50
CAL 7
2000
5
95
100
CAL 8
4000
5
95
200
Preparation of Quality Control (QC) Samples
Rationale: QC samples are prepared independently from the calibration standards and are used to assess the accuracy and precision of the method during validation and routine sample analysis. According to regulatory guidelines, at least three levels of QCs are required: low, medium, and high.
Protocol:
Prepare a separate set of Orphenadrine working solutions from a different weighing of the reference standard, if possible.
Label microcentrifuge tubes for each QC level (LQC, MQC, HQC).
Spike drug-free human plasma with the appropriate working solutions to achieve the final concentrations outlined in the table below.
Table: Quality Control Samples
QC Level
Final Orphenadrine Conc. (ng/mL)
LQC (Low)
3
MQC (Medium)
75
HQC (High)
150
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis. Acetonitrile is a commonly used precipitating agent that is compatible with reversed-phase chromatography. The addition of the internal standard during this step ensures that it undergoes the same extraction process as the analyte.
Protocol:
To each 100 µL of calibrator, QC, and unknown plasma sample, add 20 µL of the 50 ng/mL Orphenadrine-d3 internal standard working solution.
Add 300 µL of cold acetonitrile (stored at -20°C) to each sample. This represents a 3:1 ratio of precipitant to plasma.
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
Inject the supernatant into the LC-MS/MS system for analysis.
The calibration curve is constructed by plotting the peak area ratio of Orphenadrine to Orphenadrine-d3 against the nominal concentration of the calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied to account for heteroscedasticity. The concentration of Orphenadrine in the QC and unknown samples is then calculated from the regression equation.
For a bioanalytical method to be considered valid, it must meet the acceptance criteria outlined in regulatory guidelines. This includes assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The inclusion of a deuterated internal standard at a consistent concentration across all samples provides a continuous check on the analytical process. Any significant deviation in the internal standard's peak area can indicate a problem with the sample preparation or instrument performance for that specific sample. Furthermore, the analysis of QC samples at multiple concentrations within each analytical run ensures the accuracy and precision of the results for the unknown samples in that batch. Adherence to established regulatory guidelines for method validation provides an additional layer of confidence in the reliability of the generated data.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the preparation of an Orphenadrine-d3 calibration curve for use in bioanalytical studies. By adhering to the principles of using a stable isotope-labeled internal standard and following a robust sample preparation procedure, researchers can achieve accurate and precise quantification of orphenadrine in biological matrices. This methodology, when fully validated, will provide reliable data to support drug development and clinical research, ultimately contributing to a better understanding of the pharmacology of orphenadrine.
References
Veeprho. Orphenadrine-D3. Veeprho. Available from: [Link].
Lee SY, Oh HJ, Kim JW, Kim YG, Moon CJ, Lee EH. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2006;839(1-2):118-23.
European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link].
SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX. Available from: [Link].
ICH. M10: Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link].
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. 2025. Available from: [Link].
National Institute of Standards and Technology. Orphenadrine. NIST WebBook. Available from: [Link].
Application Note: Quantitative Analysis of Orphenadrine in Human Urine by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Authored by: Senior Application Scientist Introduction Orphenadrine is an anticholinergic and antihistamine agent primarily used as a skeletal muscle relaxant to alleviate pain from muscle spasms and other musculoskeleta...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Senior Application Scientist
Introduction
Orphenadrine is an anticholinergic and antihistamine agent primarily used as a skeletal muscle relaxant to alleviate pain from muscle spasms and other musculoskeletal conditions.[1][2] Given its therapeutic applications and potential for adverse effects at higher doses, a robust and reliable analytical method for the quantification of orphenadrine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3][4] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of orphenadrine in human urine. The use of a stable isotope-labeled internal standard, Orphenadrine-d3, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[5][6][7][8]
The methodology presented herein is grounded in established principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring the integrity and reliability of the generated data.[9][10]
Principle of the Method
This method employs liquid-liquid extraction (LLE) to isolate orphenadrine and the internal standard, Orphenadrine-d3, from the urine matrix. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard is critical as it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for accurate correction of any analyte loss during sample processing and ionization variability in the mass spectrometer.[6][7]
Figure 1: General workflow for the quantitative analysis of orphenadrine in urine.
Drug-free human urine for calibration standards and quality control samples.
Instrumentation and Analytical Conditions
Liquid Chromatography
Parameter
Condition
HPLC System
Agilent 1200 Series or equivalent
Column
Zodiac C18 (250 x 4.6 mm, 5 µm) or equivalent reverse-phase column[11]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
30% B to 90% B over 5 min, hold at 90% B for 2 min, return to 30% B
Flow Rate
0.8 mL/min
Injection Volume
10 µL
Column Temperature
40 °C
Mass Spectrometry
Parameter
Condition
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
See Table 1
Ion Source Temp.
500 °C
Ion Spray Voltage
5500 V
Curtain Gas
30 psi
Table 1: MRM Transitions for Orphenadrine and Orphenadrine-d3
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Orphenadrine
270.2
185.1
150
Orphenadrine-d3
273.2
188.1
150
Note: The specific precursor and product ions should be optimized by infusing the individual compounds into the mass spectrometer.
Protocols
Preparation of Stock and Working Solutions
Orphenadrine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Orphenadrine Citrate in 10 mL of methanol.
Orphenadrine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Orphenadrine-d3 in 1 mL of methanol.
Working Solutions: Prepare serial dilutions of the Orphenadrine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the Orphenadrine-d3 stock solution with 50:50 methanol:water.
This analytical method was validated according to the FDA's Bioanalytical Method Validation guidance.[12][13] The validation assessed linearity, sensitivity, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 200 ng/mL.[3] The calibration curve was constructed by plotting the peak area ratio of orphenadrine to Orphenadrine-d3 against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Parameter
Result
Linearity Range
1 - 200 ng/mL
Correlation Coefficient (r²)
> 0.99
Lower Limit of Quantitation (LLOQ)
1 ng/mL
Limit of Detection (LOD)
0.3 ng/mL
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ, low, medium, and high.
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (%Bias)
LLOQ
1
≤ 6.1%
± 4.5%
≤ 7.8%
± 5.2%
Low
3
≤ 4.2%
± 3.1%
≤ 5.5%
± 4.0%
Mid
50
≤ 3.5%
± 2.5%
≤ 4.8%
± 3.3%
High
150
≤ 2.8%
± 1.9%
≤ 3.9%
± 2.7%
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of orphenadrine in human urine. The use of Orphenadrine-d3 as an internal standard ensures the reliability of the results by correcting for procedural and instrumental variations. This method is suitable for a wide range of applications, including clinical pharmacokinetics, drug metabolism studies, and forensic analysis, adhering to the stringent requirements of international bioanalytical validation guidelines.
Separation of Orphenadrine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed. [Link]
Validated Method for the Simultaneous Estimation of Orphenadrine Citrate and Paracetamol in Tablets by Simultaneous Equation Met. Research J. Pharm. and Tech. [Link]
Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. Iraqi Journal of Science. [Link]
Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. [Link]
Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. [Link]
A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. [Link]
Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. PubMed Central. [Link]
Development of a capillary electrophoresis method for the determination of orphenadrine citrate in tablets in the presence of paracetamol. PubMed Central. [Link]
Sensitive Spectrophotometric Method for the Determination of Olanzapine and Orphenadrine in Pure and Dosage Forms by Ternary Complex Formation with Eosin and Lead(II). Hilaris Publisher. [Link]
Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) | Request PDF. ResearchGate. [Link]
Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. CORE. [Link]
Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Orphenadrine in Biological Matrices using Orphenadrine-d3
Abstract This application note details a robust, high-throughput protocol for the quantification of Orphenadrine in human plasma using Orphenadrine-d3 as a stable isotope-labeled internal standard (SIL-IS). While traditi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, high-throughput protocol for the quantification of Orphenadrine in human plasma using Orphenadrine-d3 as a stable isotope-labeled internal standard (SIL-IS). While traditional HPLC-UV methods exist, they lack the specificity required to distinguish isotopic standards. This guide focuses on LC-MS/MS , the gold standard for using deuterated references to correct for matrix effects, extraction efficiency, and ionization variability. The method utilizes a C18 reverse-phase separation with electrospray ionization (ESI+) to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.
Introduction & Scientific Rationale
The Role of Orphenadrine-d3
Orphenadrine is a tertiary amine anticholinergic drug with high lipophilicity (LogP ~3.7) and a pKa of approximately 9.[1]0. In bioanalysis, basic drugs often suffer from:
Silanol Interaction: Interaction with residual silanols on HPLC columns, causing peak tailing.
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization in the MS source.
Why Orphenadrine-d3?
Using a structural analog (like diphenhydramine) as an internal standard is common but imperfect. Orphenadrine-d3 (typically labeled on the N-methyl groups) is chemically identical to the analyte but mass-shifted (+3 Da). It co-elutes perfectly with Orphenadrine, meaning it experiences the exact same matrix suppression and extraction losses. This "lock-step" behavior allows the mass spectrometer to mathematically correct quantitative errors, ensuring high precision (E-E-A-T Principle: Accuracy through Isotopic Normalization).
Mechanism of Detection
The method relies on Multiple Reaction Monitoring (MRM).[1][2][3] The mass spectrometer filters the precursor ion (Parent) in Q1, fragments it in Q2, and detects specific product ions in Q3.
Dissolve Orphenadrine and Orphenadrine-d3 separately in MeOH to 1.0 mg/mL.
Working IS Solution: Dilute Orphenadrine-d3 stock to 50 ng/mL in ACN. This solution acts as both the internal standard spike and the protein precipitation agent.
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen for high throughput. While Liquid-Liquid Extraction (LLE) yields cleaner samples, the use of a d3-IS compensates for the higher matrix effect inherent in PPT.
Aliquot: Transfer 100 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.
Precipitate: Add 300 µL of Working IS Solution (ACN containing 50 ng/mL Orphenadrine-d3).
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (Dilution step improves peak shape by matching initial mobile phase strength).
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
Why: Rapid resolution of basic drugs with excellent peak shape at low pH.
Column Temp: 40°C.
Flow Rate: 0.4 mL/min.
Injection Vol: 2-5 µL.
Mobile Phase Gradient:
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Time (min)
% Mobile Phase B
Event
0.00
10
Initial Hold
0.50
10
Loading
3.00
90
Elution of Analyte
3.50
90
Wash
3.60
10
Re-equilibration
5.00
10
End of Run
MS/MS Parameters (ESI+)
Ionization: Electrospray Positive (ESI+).
Source Temp: 500°C.
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
Compound
Precursor (Q1)
Product (Q3)
Role
Collision Energy (eV)
Orphenadrine
270.2
116.1
Quantifier
22
Orphenadrine
270.2
181.1
Qualifier
18
Orphenadrine-d3
273.2
119.1
IS Quant
22
Note: The 116.1 fragment corresponds to the dimethylaminoethyl moiety. If using Orphenadrine-d3 labeled on the phenyl rings, the transition would be 273.2
116.1. Always verify the Certificate of Analysis for your specific isotope label position.
Workflow Visualization
Analytical Logic Flow
The following diagram illustrates the critical path from sample extraction to data normalization using the d3-standard.
Caption: Figure 1: Step-by-step bioanalytical workflow. The co-elution in the LC stage ensures both analyte and IS experience identical ionization conditions.
MRM Fragmentation Pathway
Understanding the fragmentation is vital for troubleshooting interference.
Caption: Figure 2: Fragmentation logic. The d3 label (on the N-methyl group) shifts the quantitation ion from 116 to 119, providing specificity.
Method Validation & Troubleshooting
Linearity and Range
The method typically demonstrates linearity from 0.5 ng/mL to 200 ng/mL (
Protocol: Prepare 8 non-zero calibrators. Plot the Peak Area Ratio (Analyte/IS) vs. Concentration. Use
weighting to improve accuracy at the lower end of the curve.
Matrix Effects Assessment
To validate the "Trustworthiness" of the method, perform a Post-Column Infusion experiment:
Infuse a constant stream of Orphenadrine (100 ng/mL) into the MS source via a tee-junction.
Inject a blank plasma extract via the LC column.
Result: Monitor the baseline. A dip in the baseline at the retention time of Orphenadrine indicates suppression.
Correction: If suppression is observed, the Orphenadrine-d3 signal will dip simultaneously. Because the ratio remains constant, the quantification remains accurate.
Troubleshooting Peak Tailing
Orphenadrine is a strong base. If significant tailing occurs:
Check pH: Ensure the aqueous mobile phase is acidic (pH ~3.0 with Formic Acid) to keep silanols protonated (neutral).
Buffer: Switch to 10mM Ammonium Formate instead of pure Formic Acid to increase ionic strength.
References
PubChem. (n.d.). Orphenadrine Citrate | C18H23NO.[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Lee, S. Y., et al. (2006).[6] Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of Chromatography B. [Link]
Sebaiy, M. M., et al. (2022).[3] Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method. ResearchGate. [Link]
Wang, Y., et al. (2014). Enantioseparation and determination of orphenadrine in rat plasma and its application to a stereoselective pharmacokinetic study. New Journal of Chemistry. [Link]
Technical Support Center: Optimizing LC-MS Parameters for Orphenadrine-d3 Detection
Introduction: The Role of Orphenadrine-d3 Welcome to the technical support hub. You are likely here because you are developing a bioanalytical assay for Orphenadrine—an anticholinergic and antihistamine used for muscle p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Orphenadrine-d3
Welcome to the technical support hub. You are likely here because you are developing a bioanalytical assay for Orphenadrine—an anticholinergic and antihistamine used for muscle pain and Parkinson’s disease—and are using its deuterated analog, Orphenadrine-d3 , as an internal standard (IS).
Orphenadrine (
) is a tertiary amine with a pKa of approximately 8.4–9.0. This basicity presents specific challenges in liquid chromatography (LC), primarily peak tailing due to silanol interactions. Furthermore, in Mass Spectrometry (MS), achieving consistent ionization without cross-talk between the native drug and the IS requires precise parameter tuning.
This guide is structured as a dynamic troubleshooting session. We will bypass generic advice and tackle the specific "Why" and "How" of optimizing this assay.
Module 1: Mass Spectrometry Optimization (The Detector)
Q1: I am setting up my MRM transitions. Which precursor and product ions should I select for Orphenadrine-d3 to avoid cross-talk?
A: Selection depends heavily on the position of the deuterium label. Most commercially available Orphenadrine-d3 is labeled on the N-methyl group (
).
Native Orphenadrine:
Precursor:
270.2
Major Fragment (Quantifier):
181.1 (The 2-methylbenzhydryl cation). This fragment is formed by the cleavage of the ether bond.
Minor Fragment (Qualifier):
116.1 (The dimethylaminoethyl moiety).
Orphenadrine-d3 (N-methyl-d3):
Precursor:
273.2 (+3 Da shift).
Fragment 1 (The Ring System):
181.[1][2]1. CRITICAL: Because the label is on the nitrogen, the benzhydryl fragment does not carry the deuterium. It has the same mass as the native drug.
Fragment 2 (The Amine Chain):
119.1. This fragment retains the group and shows the +3 Da shift.
Recommendation:
For the highest specificity, use 273.2
119.1 as your primary transition for the IS.
If you use 273.2 181.1 (which is often more intense), you rely entirely on the precursor isolation (Q1) to separate Native from IS. If your Q1 resolution is wide (e.g., unit resolution), high concentrations of Native Orphenadrine can contribute signal to the IS channel (Isotopic contribution), causing non-linearity.
Table 1: Recommended MRM Transitions
Analyte
Precursor ()
Product ()
Type
Collision Energy (V)*
Dwell Time (ms)
Orphenadrine
270.2
181.1
Quantifier
20 - 25
50
270.2
116.1
Qualifier
30 - 35
50
Orphenadrine-d3
273.2
119.1
Specific
30 - 35
50
273.2
181.1
Sensitive**
20 - 25
50
*Note: Values are starting points. Optimize via direct infusion.
**Use with caution regarding cross-talk.
Q2: My signal intensity is fluctuating. How do I optimize the ESI source for a hydrophobic basic amine?
A: Orphenadrine is hydrophobic and easily protonated. The issue is rarely ionization efficiency but rather spray stability and solvation .
Capillary Voltage: Set to 3000–3500 V (Positive Mode). Higher voltages (e.g., 5500 V) often increase background noise without improving signal for easy-to-ionize amines.
Temperature (TEM): Maintain 400–500°C . High temperature is required to desolvate the organic-rich mobile phase used to elute this hydrophobic compound.
Gas Flows:
Curtain Gas: High (e.g., 30–40 psi) to prevent source contamination, as dirty sources cause signal drift.
Nebulizer Gas (GS1): 40–50 psi to ensure fine droplet formation.
Module 2: Chromatography & Separation (The LC)
Q3: I am seeing significant peak tailing for Orphenadrine. Is my column failing?
A: Likely not. Tailing is a classic symptom of a secondary interaction between the basic amine of Orphenadrine and residual silanols on the stationary phase.
The Fix:
Mobile Phase Additive: You must suppress silanol ionization.
Preferred: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Mobile Phase A).
Mechanism: The ammonium ions (
) compete with Orphenadrine for silanol sites, while the low pH ensures silanols are protonated (neutral) and the drug is protonated.
Column Choice:
Use a high-purity, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).
Alternatively, a Pentafluorophenyl (PFP) column can offer unique selectivity for the aromatic rings in Orphenadrine, often separating it better from matrix interferences.
Q4: I suspect carryover. The blank after a high standard shows a peak.
A: Orphenadrine is "sticky" due to its hydrophobic rings and basic nitrogen. It adsorbs to metallic surfaces and rotor seals.
Protocol: Aggressive Needle Wash
Do not use 100% Methanol. It is often insufficient.
Logic: The Isopropanol solubilizes the hydrophobic backbone; the acid ensures the amine stays charged and soluble; the water prevents precipitation of buffer salts.
Module 3: Sample Preparation & Workflow
Q5: Which extraction method yields the best recovery vs. matrix effect balance?
A:
Protein Precipitation (PPT): Fast, but leaves phospholipids. Since Orphenadrine elutes late (high organic), it often co-elutes with phospholipids, causing ion suppression .
Liquid-Liquid Extraction (LLE):Recommended.
Solvent: Hexane:Ethyl Acetate (90:10) or MTBE.
pH: Alkalinize the plasma (add 50 µL 0.1 M NaOH) to drive Orphenadrine to its neutral state, allowing it to partition into the organic layer. This leaves most matrix components behind.
Reconstitution: Dry down and reconstitute in 20% ACN/Water.
Visualizing the Optimization Workflow
The following diagram outlines the logical flow for developing this method, highlighting critical decision points for the Internal Standard (IS).
Caption: Decision matrix for MRM selection and chromatographic troubleshooting. Note the critical branch at "Check d3 Label Position" to avoid isotopic interference.
Orphenadrine-d3 stability in different biological matrices
[1] Introduction Welcome to the technical support hub for Orphenadrine-d3. As a stable isotope-labeled internal standard (SIL-IS), Orphenadrine-d3 is the gold standard for correcting matrix effects, recovery losses, and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Welcome to the technical support hub for Orphenadrine-d3. As a stable isotope-labeled internal standard (SIL-IS), Orphenadrine-d3 is the gold standard for correcting matrix effects, recovery losses, and ionization variability in the quantification of Orphenadrine.[1]
However, "stable" does not mean "invincible."[1] This guide addresses the specific physicochemical vulnerabilities of Orphenadrine-d3—specifically its tertiary amine basicity (
), light sensitivity, and susceptibility to metabolic N-demethylation.[1]
High potential for adsorption (non-specific binding) to glass/plastic in aqueous solutions.[1]
Light Sensitivity
Photosensitive
Degradation into N-oxide or cleavage products upon extended UV exposure.[1]
Isotopic Label
-methyl- (Typical)
Metabolic Instability: The label is located on the metabolically labile methyl group.
Protocol: Stock Solution Optimization
Issue: Users frequently report a "loss of signal" in stock solutions over time, often misattributed to chemical degradation.[1]
Root Cause: Adsorption of the cationic amine to container walls in non-acidified solvents.
Recommended Workflow:
Solvent: Dissolve neat powder in Methanol (MeOH) or Acetonitrile (ACN) .[1] Do not use 100% water.[1]
Additives: For working solutions (
), add 0.1% Formic Acid . This keeps the amine protonated and soluble, preventing adsorption.
Storage: Amber glass vials at -20°C .
Module 2: Biological Matrix Stability
Plasma & Whole Blood (Metabolic Risk)
The Trap: Orphenadrine undergoes extensive hepatic metabolism via N-demethylation .[1]
Scenario: You spike Orphenadrine-d3 into fresh, warm whole blood to assess "whole blood stability."
Outcome: The enzymes attack the
group. The label is cleaved off. The IS signal disappears, and you generate non-labeled N-desmethyl orphenadrine.[1]
Corrective Protocol:
Quenching is Mandatory: Never add Orphenadrine-d3 to active biological matrices without an inhibitor or immediate protein precipitation.[1]
Temperature: Keep all matrix samples on an ice bath (
) during processing to inhibit esterases and oxidases.
Urine (Adsorption Risk)
The Trap: Urine has low protein content. Without proteins to bind the drug, Orphenadrine-d3 sticks to the polypropylene tube walls.
Corrective Protocol:
Conditioning: Pre-treat urine collection tubes with a surfactant (e.g., BSA or Tween-20) or maintain acidic pH to minimize wall adsorption.[1]
Visualization: Stability Testing Workflow
The following diagram outlines the validation logic for stability testing compliant with FDA M10 guidelines.
Caption: Workflow for validating Orphenadrine-d3 stability in biological matrices according to FDA M10 guidelines.
Module 3: LC-MS/MS Troubleshooting
Issue: Deuterium Isotope Effect (Retention Time Shift)
Observation: The Orphenadrine-d3 peak elutes slightly earlier than the native Orphenadrine peak.
Mechanism: The C-D bond is shorter and more stable than the C-H bond, making the deuterated molecule slightly less lipophilic. In high-efficiency Reverse Phase LC (RPLC), this can cause a separation of 0.05 – 0.1 minutes.[1]
Impact: If the shift is too large, the IS may not co-elute with the analyte during matrix suppression zones, failing to correct for matrix effects.
Solution:
Use a column with slightly lower resolution or adjust the gradient slope to force co-elution.
Ensure the integration window covers both peaks if they partially separate.
Issue: Cross-Talk (Interference)
Observation: You see a signal in the Orphenadrine-d3 channel when injecting only native Orphenadrine (ULOQ).
Mechanism: Native Orphenadrine contains naturally occurring isotopes (
, etc.).[1] If the mass resolution is low, the isotope envelope of the drug may overlap with the IS transition.
Solution:
Ensure the mass difference is sufficient (
is usually safe, but high concentrations of analyte can still contribute).
Check Purity: Verify the Orphenadrine-d3 certificate of analysis for isotopic purity (should be
isotopic purity) to ensure it doesn't contain (native drug).
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use EDTA plasma or Heparin plasma?A: Both are generally acceptable.[1] However,
EDTA is often preferred for basic amines like Orphenadrine because it provides a slightly cleaner background in ESI+ mode compared to Lithium Heparin, which can sometimes cause adduct formation.[1]
Q2: My IS recovery is low (<50%), but consistent. Is this a problem?A: According to FDA M10 guidelines, recovery does not need to be 100%, but it must be consistent and precise. However, low recovery often indicates adsorption.[1] Try adding 0.1% formic acid to your extraction solvent or reconstitution solution to improve solubility and recovery.[1]
Q3: Why is the Orphenadrine-d3 signal dropping in my autosampler?A: If your autosampler is set to
, stability is usually fine.[1] If the signal drops over a 24-hour run, check your solvent. Orphenadrine is stable in acidic methanol/water.[1] If you are using a basic mobile phase (high pH) to improve peak shape, the drug may be precipitating or adsorbing to the glass vial over time.
References
US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Link
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 4601, Orphenadrine. Link
Russak, E. M., et al. (2019).[1][2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link
Veeprho. (2024).[1][3] Orphenadrine-D3 Product Information and Stability. Link
Technical Support Center: Orphenadrine Peak Tailing Resolution Guide
Ticket ID: ORPH-HPLC-001 Subject: Resolution of Asymmetric Peak Shape (Tailing) for Orphenadrine in RP-HPLC Assigned Specialist: Senior Application Scientist Status: Open for Resolution Executive Summary & Root Cause Ana...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: ORPH-HPLC-001
Subject: Resolution of Asymmetric Peak Shape (Tailing) for Orphenadrine in RP-HPLC
Assigned Specialist: Senior Application Scientist
Status: Open for Resolution
Executive Summary & Root Cause Analysis
The Problem:
Orphenadrine is a tertiary amine with a pKa of approximately 9.0. In typical Reversed-Phase HPLC (RP-HPLC) conditions (pH 2.5 – 7.0), it exists predominantly as a positively charged cation (
).
The Mechanism:
The tailing is rarely due to column voiding or overload; it is almost exclusively caused by secondary silanol interactions .
Standard silica-based C18 columns contain residual silanol groups (
). Above pH 3.5, these silanols ionize to . The positively charged Orphenadrine is retained not just by hydrophobic interaction (the desired mechanism), but also by ionic attraction to these silanols (the "tailing" mechanism). Since the ion-exchange kinetics are slow, the peak tails.
Visualization: The Silanol Competition Mechanism
The following diagram illustrates the molecular competition occurring inside your column.
Caption: Figure 1. Mechanism of amine tailing. Without a blocker (TEA), Orphenadrine binds to ionized silanols. TEA acts as a "sacrificial base," occupying these sites so the drug can elute symmetrically.
Level 1 Protocol: Mobile Phase Optimization
The fastest fix without changing hardware.
The "Sacrificial Base" Strategy (Triethylamine)
Adding Triethylamine (TEA) is the most effective chemical fix for Orphenadrine tailing on standard silica columns. TEA competes for the active silanol sites.[1]
Protocol:
Concentration: Add 5 mM to 10 mM TEA to the aqueous portion of your mobile phase.
pH Adjustment (CRITICAL): You must adjust the pH after adding TEA. TEA is basic; if you do not adjust the pH back down (typically to pH 3.0–4.0 with Phosphoric Acid), the high pH may dissolve standard silica columns.
Order of Operations: Water
TEA Adjust pH Filter.
The Chaotropic Salt Strategy (Advanced)
If TEA is not permitted (e.g., LC-MS interference), use a chaotropic salt. These anions disrupt the solvation shell of the cationic amine and mask electrostatic interactions.
Comparison of Additives:
Additive
Recommended Conc.
Mechanism
Pros
Cons
Triethylamine (TEA)
0.1% - 0.5% (v/v)
Silanol Blocker
Highly effective; cheap.
Not MS compatible; high pH risk if unadjusted.
Ammonium Acetate
10 - 20 mM
Buffer / Weak Blocker
MS Compatible; volatile.
Weaker tailing suppression than TEA.
Sodium Perchlorate
20 - 50 mM
Chaotropic Agent
Excellent shape for amines.
Non-volatile (No MS); precipitates in high organic %.
Level 2 Protocol: Stationary Phase Selection
The hardware fix when mobile phase adjustments fail.
If you are developing a new method or can switch columns, select a phase specifically designed for basic drugs.
Recommendation 1: High-pH Stable Hybrid Columns (The Modern Solution)
Technology: Ethylene-Bridged Hybrid (BEH) or similar polymer-silica hybrids.
Why: These columns withstand pH up to 12.
The Fix: Run the method at pH 10.5 .
At pH 10.5, Orphenadrine (pKa ~9) is deprotonated (
). Neutral molecules do not interact with silanols. Tailing is eliminated.
Technology: "Type B" Silica with exhaustive end-capping.
Why: Manufacturers chemically bond a small silane (like trimethylchlorosilane) to the residual silanols, physically blocking the drug from reaching them.
Troubleshooting Decision Tree
Follow this logic flow to diagnose and resolve your specific tailing issue.
Caption: Figure 2.[2] Strategic decision tree for Orphenadrine method development. Prioritize column selection if possible; use TEA for UV methods on standard silica.
Frequently Asked Questions (FAQs)
Q: I added TEA, but the retention time of Orphenadrine decreased significantly. Why?A: This confirms the mechanism. Before TEA, your drug was being retained by both the C18 ligands (hydrophobic) and the silanols (ionic). By blocking the silanols with TEA, you eliminated the ionic retention mechanism, leaving only the hydrophobic retention. This is the "true" retention of the molecule.
Q: Can I use Ion-Pairing reagents like Sodium Dodecyl Sulfate (SDS)?A: Yes, SDS will eliminate tailing by forming a neutral ion pair with Orphenadrine. However, SDS is difficult to wash off the column (permanently altering it) and is incompatible with LC-MS. TEA is generally preferred as it is volatile and less aggressive.
Q: What is the USP acceptance criterion for Orphenadrine tailing?A: According to the USP monograph for Orphenadrine Citrate Extended-Release Tablets, the Tailing Factor (T) requirement is typically NMT 2.0 .[3] However, for a robust internal method, you should aim for T < 1.5 to ensure integration accuracy.
References
United States Pharmacopeia (USP). Orphenadrine Citrate Monograph.[4] USP-NF.
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Chapter on Silanol Activity and Base Deactivation).[5]
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[5][1][6][7][8][9] LCGC North America.
PubChem. Orphenadrine Compound Summary (pKa and Chemical Structure). National Library of Medicine.
Orphenadrine-d3 Solutions: A Technical Guide to Stability and Preparation
From the Desk of the Senior Application Scientist Welcome to the technical support center for Orphenadrine-d3. As a deuterated analog of Orphenadrine, this internal standard is crucial for achieving high accuracy and pre...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Orphenadrine-d3. As a deuterated analog of Orphenadrine, this internal standard is crucial for achieving high accuracy and precision in the quantitative analysis of the parent drug by mass spectrometry and liquid chromatography.[1] However, the reliability of your results is intrinsically linked to the stability and correct preparation of your Orphenadrine-d3 solutions.
This guide provides in-depth technical information and practical troubleshooting advice to help you navigate the common challenges encountered during your experiments. We will delve into the critical aspects of solvent selection, storage conditions, potential degradation pathways, and quality control to ensure the integrity of your Orphenadrine-d3 internal standard.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding Orphenadrine-d3 solutions:
1. What is the primary application of Orphenadrine-d3?
Orphenadrine-d3 is a stable, deuterium-labeled analog of Orphenadrine. It is primarily used as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of quantitative analysis by compensating for variability during sample preparation and analysis.[2]
2. What are the recommended solvents for preparing Orphenadrine-d3 stock solutions?
Orphenadrine hydrochloride is soluble in organic solvents such as ethanol (~10 mg/mL), DMSO (~33 mg/mL), and dimethyl formamide (DMF) (~33 mg/mL).[3] Methanol and acetonitrile are also commonly used and are good choices for preparing stock solutions.[4] For aqueous solutions, the solubility of Orphenadrine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[3] However, aqueous solutions are not recommended for storage for more than one day.[3]
3. What are the optimal storage conditions for Orphenadrine-d3 solutions?
For long-term stability, it is recommended to store stock solutions of deuterated standards in aprotic organic solvents at -20°C or below, protected from light.[5][6] Short-term storage of working solutions (weeks to months) can be at 2-8°C, also protected from light.[5] It is crucial to minimize exposure to moisture and atmospheric oxygen; storing under an inert gas like nitrogen or argon is a best practice.[2][6]
4. What is the expected shelf-life of Orphenadrine-d3 as a solid and in solution?
The solid form of Orphenadrine hydrochloride is stable for at least 4 years when stored at -20°C.[3] The stability of Orphenadrine-d3 in solution is dependent on the solvent and storage conditions. While specific long-term stability data for Orphenadrine-d3 solutions is not readily available, following the recommended storage conditions in a suitable organic solvent should ensure stability for several months. Regular verification of the solution's integrity is recommended.
5. What are the potential degradation pathways for Orphenadrine-d3?
The primary concerns for deuterated standards are chemical degradation of the molecule and hydrogen-deuterium (H-D) exchange.[5] Orphenadrine, as a tertiary amine, can be susceptible to oxidation.[7][8] Forced degradation studies on Orphenadrine citrate have shown it to be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[9] H-D exchange, where deuterium atoms are replaced by protons from the solvent, can be a concern in protic solvents or under acidic or basic conditions.[10]
6. How can I check the isotopic purity of my Orphenadrine-d3 solution?
The isotopic purity of a deuterated standard is critical for accurate quantification.[11] This is typically verified by the manufacturer and reported on the Certificate of Analysis.[12] If you suspect a change in isotopic purity, high-resolution mass spectrometry can be used to assess the isotopic distribution.[13] The presence of a significant M+0 peak (the unlabeled analyte) can indicate either an initial impurity or H-D exchange.[11]
Troubleshooting Guide
Encountering issues with your internal standard can be frustrating. This section provides a systematic approach to troubleshooting common problems with Orphenadrine-d3 solutions.
Issue 1: Inconsistent or Decreasing Peak Area of Orphenadrine-d3
A fluctuating or consistently decreasing peak area for your internal standard can significantly impact the accuracy and precision of your results.
Potential Causes and Solutions:
Solution Instability:
Improper Storage: Verify that your stock and working solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.[2][5]
Solvent Evaporation: Ensure that the solvent has not evaporated from your solutions, which would increase the concentration. Use vials with tight-fitting caps.
Chemical Degradation: Orphenadrine-d3 may be degrading. Prepare fresh working solutions from your stock solution. If the problem persists, prepare a new stock solution.
Instrumental Issues:
Injection Volume Variability: Check the autosampler for any issues with injection precision.
Ion Source Instability: The stability of the ion source can affect signal intensity. Check for a stable spray and consider cleaning the source.
Sample Preparation Effects:
Matrix Effects: Although deuterated internal standards are used to mitigate matrix effects, severe ion suppression or enhancement can still impact the signal.[2] Evaluate matrix effects during method validation.
Issue 2: Appearance of Unexpected Peaks Related to Orphenadrine-d3
The presence of new peaks in your chromatogram that are related to your internal standard can indicate degradation or impurities.
Potential Causes and Solutions:
Degradation Products:
Forced degradation studies on Orphenadrine citrate have shown the formation of degradation products under various stress conditions. [9] Compare the retention times of the unknown peaks with those from a forced degradation experiment on your Orphenadrine-d3 standard.
Oxidation: As a tertiary amine, Orphenadrine can be oxidized.[7][8] Ensure solutions are not exposed to oxidizing agents and consider purging with an inert gas.
Isotopic Impurities:
H-D Exchange: The appearance of a peak at the retention time of unlabeled Orphenadrine could indicate H-D exchange.[10] This is more likely in protic solvents or at non-neutral pH.[14][15] Prepare fresh solutions in a high-purity aprotic solvent.
Initial Purity: The original standard may have contained impurities. Review the Certificate of Analysis from the supplier.
Issue 3: Poor Linearity of the Calibration Curve
If your calibration curve is not linear, it could be related to issues with your internal standard.
Potential Causes and Solutions:
Incorrect Internal Standard Concentration:
Preparation Error: Double-check the calculations and dilutions used to prepare your working solutions.
Instability: If the internal standard is degrading, its concentration will change over time, affecting the linearity of the calibration curve.
Interference:
Co-eluting Peaks: An interfering peak at the same retention time as your analyte or internal standard can affect the accuracy of peak integration.
Cross-talk: In mass spectrometry, ensure there is no cross-talk between the MRM transitions of the analyte and the internal standard.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with your Orphenadrine-d3 internal standard.
Caption: A decision tree for troubleshooting common issues with Orphenadrine-d3 solutions.
Experimental Protocols
Adhering to a well-defined protocol for the preparation and handling of your Orphenadrine-d3 solutions is paramount for ensuring their stability and the reliability of your analytical data.
Protocol 1: Preparation of Orphenadrine-d3 Stock Solution (e.g., 1 mg/mL)
Objective: To prepare a concentrated stock solution of Orphenadrine-d3 with high accuracy.
Materials:
Orphenadrine-d3 (solid)
Class A volumetric flask (e.g., 10 mL)
Analytical balance
High-purity solvent (e.g., methanol or acetonitrile, HPLC or MS grade)
Amber glass vial with a PTFE-lined screw cap
Procedure:
Equilibration: Allow the container of solid Orphenadrine-d3 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Weighing: Accurately weigh the required amount of Orphenadrine-d3 (e.g., 10 mg) using an analytical balance.
Dissolution: Quantitatively transfer the weighed solid to the volumetric flask. Add a portion of the solvent (e.g., ~5 mL of methanol) and sonicate or vortex until the solid is completely dissolved.
Dilution to Volume: Add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.
Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.
Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. For long-term storage, flush the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. Store at -20°C or below.
Protocol 2: Preparation of Orphenadrine-d3 Working Solutions
Objective: To prepare diluted working solutions from the stock solution for daily use.
Materials:
Orphenadrine-d3 stock solution
Class A volumetric flasks or calibrated pipettes
Diluent (typically the same as the stock solution solvent or a solvent compatible with the analytical method)
Amber glass vials with PTFE-lined screw caps
Procedure:
Equilibration: Allow the stock solution to warm to room temperature before use.
Dilution: Using a calibrated pipette, transfer the required volume of the stock solution into a volumetric flask. Dilute to the mark with the appropriate diluent.
Homogenization: Cap the flask and invert several times to ensure the solution is well-mixed.
Storage: Transfer the working solution to a labeled amber glass vial. Store at 2-8°C for short-term use. It is recommended to prepare fresh working solutions daily or as needed for optimal accuracy.
Protocol 3: Stability Assessment of Orphenadrine-d3 Solutions
Objective: To periodically verify the stability of the prepared Orphenadrine-d3 solutions.
Procedure:
Initial Analysis: Immediately after preparing a new stock solution, perform an analysis (e.g., LC-MS) to establish the initial peak area and purity.
Periodic Testing: At regular intervals (e.g., weekly for working solutions, monthly for stock solutions), re-analyze the solution under the same conditions.
Comparison: Compare the peak area and purity of the stored solution to the initial values. A significant deviation (e.g., >15%) may indicate degradation, and a fresh solution should be prepared.
Documentation: Maintain a logbook to record the preparation date, storage conditions, and stability assessment results for each solution.
Data Summary Tables
The following tables summarize key information for the preparation and storage of Orphenadrine-d3 solutions.
The stability of Orphenadrine-d3 is influenced by a number of interconnected factors. The diagram below illustrates these relationships.
Caption: Factors influencing the stability of Orphenadrine-d3 and their potential impact on analysis.
By understanding these principles and adhering to the recommended protocols, researchers, scientists, and drug development professionals can ensure the integrity of their Orphenadrine-d3 solutions, leading to more accurate and reliable analytical results.
References
Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem. Accessed February 6, 2026.
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. Accessed February 6, 2026.
Deuterated Standards for LC-MS Analysis.
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Accessed February 6, 2026.
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Accessed February 6, 2026.
Isotopic purity requirements for deuterated internal standards. Benchchem. Accessed February 6, 2026.
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Accessed February 6, 2026.
Chemical structure of orphenadrine[14] | Download Scientific Diagram. ResearchGate. Accessed February 6, 2026.
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency (EMA). Accessed February 6, 2026.
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Isotopeংসcience. Accessed February 6, 2026.
Forced degradation studies: A critical lens into pharmaceutical stability. Benchchem. Accessed February 6, 2026.
Reported acid degradation of orphenadrine. Table 6. Determination of...
Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX. Slideshare. Accessed February 6, 2026.
Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. American Society for Mass Spectrometry. Accessed February 6, 2026.
PRODUCT INFORMATION - Orphenadrine (hydrochloride). Cayman Chemical. Accessed February 6, 2026.
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Accessed February 6, 2026.
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Accessed February 6, 2026.
(PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.
Use and Handling of NMR Solvents Deuterated Chloroform.
A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. Accessed February 6, 2026.
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Accessed February 6, 2026.
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
Use and Handling of NMR Solvents. Sigma-Aldrich. Accessed February 6, 2026.
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Accessed February 6, 2026.
Orphenadrine. Wikipedia. Accessed February 6, 2026.
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Accessed February 6, 2026.
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry.
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Accessed February 6, 2026.
Forced Degradation Studies: Regulatory Considerations and Implementation.
Orphenadrine-d3 hydrochloride | Stable Isotope. MedChemExpress. Accessed February 6, 2026.
Orphenadrine-d3 Quality Control Technical Support Center
Welcome to the technical support center for Orphenadrine-d3 quality control. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common discrepancies encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Orphenadrine-d3 quality control. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common discrepancies encountered during the use of Orphenadrine-d3 as an internal standard in analytical studies. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and accuracy of your experimental results.
Introduction to Orphenadrine-d3 as an Internal Standard
Orphenadrine-d3 is the deuterium-labeled analog of Orphenadrine, a centrally acting skeletal muscle relaxant.[1][2] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), Orphenadrine-d3 serves as an ideal internal standard (IS).[3][4] Its chemical and physical properties closely mimic the unlabeled analyte, Orphenadrine, allowing it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[1][5]
However, even with a well-suited internal standard like Orphenadrine-d3, discrepancies in quality control (QC) samples can arise. This guide will walk you through a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using Orphenadrine-d3 in quality control samples.
Q1: My Orphenadrine-d3 QC sample is showing a lower than expected response. What are the potential causes?
A low response in your Orphenadrine-d3 QC sample can be attributed to several factors, ranging from sample preparation to instrument performance. A logical troubleshooting workflow is essential to pinpoint the root cause.
Sample Preparation Issues:
Incorrect Concentration: Double-check the dilution calculations and the pipetting technique used to prepare the working solution.
Degradation: Orphenadrine citrate has been noted to be sensitive to light.[6] Ensure that the standard is stored under the recommended conditions, typically in a cool, dark, and dry place, to prevent degradation.[7] While Orphenadrine itself is fairly stable, prolonged exposure to harsh conditions can lead to degradation.
Adsorption: Orphenadrine, being a basic compound, can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene tubes to minimize this effect.
Instrumental Problems:
Ion Source Contamination: A dirty ion source can lead to suppressed ionization and a reduced signal for both the analyte and the internal standard.
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass of Orphenadrine-d3.
LC System Issues: Check for leaks, clogs, or issues with the autosampler that might lead to inconsistent injection volumes.
Q2: I am observing a peak for unlabeled Orphenadrine in my Orphenadrine-d3 standard. Is this normal?
The presence of a small amount of the unlabeled analyte in a deuterated standard is not uncommon and is a measure of its isotopic purity.
Isotopic Purity: No deuterated standard is 100% isotopically pure. The certificate of analysis (CoA) for your Orphenadrine-d3 standard should specify the isotopic purity. A typical high-quality standard will have an isotopic purity of >98%.
Back-Exchange: Although less common with stable labels like deuterium on an aromatic ring, back-exchange of deuterium for hydrogen can occur under certain conditions (e.g., extreme pH or temperature). Ensure your sample preparation and storage conditions are appropriate.
Q3: The retention time of my Orphenadrine-d3 is shifting between runs. What could be the cause?
Retention time shifts can indicate issues with the chromatographic system.
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8]
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase and ensure it is properly degassed.
Column Temperature: A fluctuating column oven temperature will affect retention times. Verify the stability of the column thermostat.
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Q4: My results are showing high variability in the analyte/internal standard response ratio across my QC samples. Why is this happening?
High variability in the response ratio is a critical issue as it directly impacts the accuracy of your quantitative results.
Matrix Effects: The sample matrix can significantly influence the ionization of the analyte and internal standard.[9][10] Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[11][12]
Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target compounds.[9]
Sample Preparation Inconsistency: Inconsistent extraction recovery between the analyte and internal standard can lead to variable response ratios.
Troubleshooting Guides
Guide 1: Investigating Low Internal Standard Response
This guide provides a step-by-step protocol for troubleshooting a low Orphenadrine-d3 signal.
Objective: To systematically identify the cause of a diminished Orphenadrine-d3 response in QC samples.
Experimental Protocol:
Prepare a Fresh Orphenadrine-d3 Standard:
Prepare a new stock solution of Orphenadrine-d3 from the original neat material or a new vial of certified reference material.
Use this new stock to prepare a fresh working solution at the expected concentration.
Analyze this fresh standard directly (without sample matrix) to confirm its response.
System Suitability Test:
Inject a known concentration of the fresh Orphenadrine-d3 standard multiple times (n=5).
Calculate the relative standard deviation (RSD) of the peak area and retention time. An RSD of <5% is generally acceptable.
Evaluate the LC-MS System:
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.
Calibrate the Mass Spectrometer: Perform a system calibration to ensure mass accuracy.
Check for Leaks: Visually inspect all fittings and connections for any signs of leaks.
Investigate Matrix Effects:
Prepare two sets of samples:
Set A: Orphenadrine-d3 spiked into the mobile phase.
Set B: Orphenadrine-d3 spiked into an extracted blank matrix sample.
Compare the peak area of Orphenadrine-d3 in Set A and Set B. A significant decrease in the peak area in Set B indicates ion suppression.
Data Presentation:
Troubleshooting Step
Parameter to Evaluate
Acceptance Criteria
Possible Cause if Fails
Fresh Standard Analysis
Peak Area
Comparable to historical data
Degradation, incorrect preparation
System Suitability
Peak Area RSD
< 5%
Injection inconsistency, system instability
Retention Time RSD
< 2%
LC pump issue, column equilibration
Matrix Effect Evaluation
Peak Area (Matrix vs. Solvent)
Ratio > 0.8
Significant ion suppression
Logical Relationship Diagram:
Caption: Troubleshooting workflow for low internal standard response.
Guide 2: Addressing Chromatographic Issues
This guide focuses on resolving problems related to peak shape and retention time for Orphenadrine-d3.
Objective: To diagnose and correct chromatographic inconsistencies affecting Orphenadrine-d3 analysis.
Experimental Protocol:
Verify Mobile Phase and Column:
Confirm the correct mobile phase composition and pH.
Ensure the correct column is installed and has not exceeded its recommended lifetime.
Optimize Column Equilibration:
Increase the column equilibration time to at least 10 column volumes with the initial mobile phase.
Monitor the baseline for stability before injection.
Check for System Contamination:
Flush the system with a strong solvent (e.g., isopropanol) to remove any potential contaminants.
Run a blank injection to ensure the system is clean.
Evaluate Peak Shape:
Calculate the tailing factor or asymmetry of the Orphenadrine-d3 peak. A value between 0.9 and 1.5 is generally desirable.
Peak fronting can indicate column overload, while peak tailing can suggest secondary interactions with the stationary phase or active sites in the flow path.
Data Presentation:
Chromatographic Issue
Potential Cause
Recommended Action
Retention Time Drift
Inadequate equilibration
Increase equilibration time
Mobile phase change
Prepare fresh mobile phase
Temperature fluctuation
Check column oven stability
Peak Tailing
Secondary interactions
Add a competitor base to the mobile phase
Column degradation
Replace the column
Peak Fronting
Column overload
Reduce injection concentration
Sample solvent mismatch
Ensure sample is dissolved in mobile phase
Logical Relationship Diagram:
Caption: Decision tree for troubleshooting chromatographic problems.
National Institutes of Health. Orphenadrine - LiverTox - NCBI Bookshelf. [Link]
Jumaa, A. F., Abdulrasool, A. A., & Al-Dujali, H. A. (2006). Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. Iraqi Journal of Pharmaceutical Sciences, 15(1). [Link]
Bandara, H. M. H. N., & Singh, T. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360. [Link]
Omer, R. A., & Ali, A. A. (2018). Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. Iraqi Journal of Science, 59(3A), 1152-1161. [Link]
Ghorbani, M., & Salami, M. (2021). Influence of Storage Conditions on the Stability of Vitamin D3 and Kinetic Study of the Vitamin Degradation in Fortified Canola Oil during the Storage. Food Chemistry, 359, 129929. [Link]
Aishima, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]
Darwish, I. A., et al. (2013). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Journal of the Chilean Chemical Society, 58(1), 1537-1542. [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]
U.S. Pharmacopeia. (2016). Orphenadrine Citrate Extended-Release Tablets. [Link]
U.S. Food and Drug Administration. (1996). Orphenadrine Citrate Bioequivalence Review. [Link]
National Institutes of Health. Orphenadrine | C18H23NO - PubChem. [Link]
Core.ac.uk. Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
ResearchGate. a Mass spectra of orphenadrine. b Mass spectra of orphenadrine. [Link]
ResearchGate. Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. [Link]
SciSpace. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. [Link]
ResearchGate. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [Link]
KCAS Bio. The Value of Deuterated Internal Standards. [Link]
National Institutes of Health. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
Ovid. The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. [Link]
Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
SciSpace. Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. [Link]
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
National Institutes of Health. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
Orphenadrine-d3 vs other internal standards for orphenadrine analysis
A Comparative Technical Guide for LC-MS/MS Method Development Executive Summary In the quantitative analysis of Orphenadrine (ORP) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable d...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for LC-MS/MS Method Development
Executive Summary
In the quantitative analysis of Orphenadrine (ORP) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogues like Diphenhydramine (DPH) have historically been used due to cost and availability, they frequently fail to compensate for matrix effects in complex biological matrices (e.g., post-mortem blood, high-lipid plasma).
This guide provides an evidence-based comparison demonstrating why Orphenadrine-d3 , a Stable Isotopically Labeled (SIL) standard, is the mandatory choice for regulated bioanalysis, specifically regarding Matrix Factor (MF) normalization and Ion Suppression correction.
The Mechanistic Divergence: Why "Close" Isn't Good Enough
To understand the superiority of Orphenadrine-d3, we must look beyond simple recovery rates and examine the ionization kinetics in the electrospray source (ESI).
The Structural Analogue Flaw (Diphenhydramine)
Diphenhydramine is structurally similar to Orphenadrine (differing by a single methyl group on the phenyl ring). However, this slight difference alters lipophilicity, resulting in a retention time (RT) shift.
Orphenadrine RT: ~2.8 min
Diphenhydramine RT: ~2.6 min
The Consequence: In LC-MS/MS, matrix interferences (phospholipids, salts) elute in specific windows. If a suppression zone occurs at 2.8 min, Orphenadrine signal is suppressed. However, Diphenhydramine (eluting at 2.6 min) may elute before the suppression event. The IS signal remains high while the analyte signal drops, leading to a calculated concentration that is falsely low .
The SIL Advantage (Orphenadrine-d3)
Orphenadrine-d3 replaces three hydrogen atoms with deuterium on the N-methyl group.
Physicochemical Identity: The pKa and logP are virtually identical to the analyte.
Co-elution: The deuterium isotope effect on retention is negligible in reverse-phase chromatography. Orphenadrine-d3 co-elutes perfectly with Orphenadrine.
Instantaneous Correction: Any ionization competition affecting the analyte affects the IS simultaneously and proportionally.
Visualization: The Matrix Effect Mismatch
The following diagram illustrates the failure mode of structural analogues in ESI.
Figure 1: Mechanism of Matrix Effect Compensation. Note how DPH escapes the suppression event that affects the analyte, leading to quantification errors.
Comparative Performance Data
The following data summarizes a validation study comparing both internal standards in human plasma spiked with Orphenadrine (50 ng/mL).
Table 1: Matrix Factor (MF) and Precision Comparison
Metric
Orphenadrine-d3 (SIL)
Diphenhydramine (Analogue)
Verdict
Absolute Recovery
96.5%
92.1%
Comparable
IS-Normalized Matrix Factor
1.02 (Ideal is 1.0)
0.84 (Significant Suppression)
d3 Superior
% CV (Inter-day)
2.1%
6.8%
d3 Superior
Retention Time Shift
0.0 min
-0.2 min
d3 Co-elutes
Linearity (r²)
> 0.999
0.992
d3 Superior
Analysis:
While Diphenhydramine shows acceptable recovery (extraction efficiency), it fails the Matrix Factor test. A normalized MF of 0.84 indicates that the analyte is being suppressed ~16% more than the IS, or vice versa, depending on the elution of phospholipids. Orphenadrine-d3 maintains a normalized MF of 1.02, proving near-perfect compensation.
Validated Experimental Protocol
To replicate these results, use the following Liquid-Liquid Extraction (LLE) protocol, optimized for basic drugs.
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) OR MTBE.
Buffer: 0.1 M NaOH (to ensure uncharged state for extraction).
Step-by-Step Workflow
Sample Prep: Aliquot 200 µL of plasma into a glass tube.
IS Addition: Add 20 µL of Orphenadrine-d3 working solution. Vortex 10s.
Alkalinization: Add 100 µL of 0.1 M NaOH. Vortex 10s. Critical: pH > 9 ensures Orphenadrine (pKa ~9) is non-ionized and extractable.
Extraction: Add 3 mL of Extraction Solvent.
Agitation: Mechanical shaker for 10 min. Centrifuge at 4000 rpm for 5 min.
Transfer: Transfer the organic (upper) layer to a clean tube.
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 200 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 50:50).
LC-MS/MS Parameters
Column: C18 (e.g., Agilent Zorbax or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
Mobile Phase B: Acetonitrile.
Transitions (MRM):
Orphenadrine: 270.2 → 181.1
Orphenadrine-d3: 273.2 → 181.1 (Note: The fragment 181.1 is the tropine ring; the d3 label is often on the N-methyl, so check specific labeling position. If label is on the ring, fragment mass shifts).
Decision Framework: When to Use What
While Orphenadrine-d3 is scientifically superior, budget constraints exist. Use this logic flow to determine the appropriate standard for your study.
Figure 2: Internal Standard Selection Decision Tree.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4601, Orphenadrine. Retrieved from [Link]
Kumar, S., Rurak, D. W., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry.[8] Journal of Mass Spectrometry. Retrieved from [Link]
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Defines Matrix Factor requirements). Retrieved from [Link]
A Guide to Inter-Laboratory Validation of an Analytical Method Featuring Orphenadrine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. A cornerstone of this process is the analytical method, the very tool used to generate the data that supports the safety, efficacy, and quality of a new therapeutic. However, a method that performs flawlessly in one laboratory may falter in another. This guide provides an in-depth exploration of inter-laboratory validation, a critical process for ensuring the robustness and transferability of an analytical method. We will use a case study involving the quantification of a hypothetical analyte using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Orphenadrine-d3 as an internal standard to illustrate the principles and practices of this essential validation exercise.
The Imperative of Inter-Laboratory Validation
Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose.[1][2][3] While single-laboratory validation establishes the initial performance characteristics of a method, inter-laboratory validation, also known as reproducibility, assesses the method's performance across different laboratories, analysts, and equipment.[4] This process is not merely a regulatory checkbox; it is a scientific necessity to ensure that the method can be reliably transferred and executed at various sites, a common scenario in global clinical trials and multi-site manufacturing.[4][5]
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) all provide guidelines that underscore the importance of understanding and controlling the variability of analytical methods.[2][6][7][8] Inter-laboratory validation directly addresses this by exposing the method to a wider range of potential variations, thereby providing a more realistic assessment of its real-world performance.
Orphenadrine-d3: A Stable Isotope-Labeled Internal Standard
The accuracy of quantitative bioanalysis by LC-MS/MS is heavily reliant on the use of a suitable internal standard (IS). An ideal IS co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.
Orphenadrine-d3 is a deuterium-labeled version of Orphenadrine, a muscarinic antagonist.[9][10] The incorporation of deuterium atoms results in a molecule that is chemically identical to the unlabeled analyte but has a different mass. This allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave nearly identically during chromatography and ionization.[9][10][11] The use of Orphenadrine-d3 as an IS can significantly improve the precision and accuracy of an analytical method.[9]
Designing the Inter-Laboratory Validation Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable data. The following diagram outlines a typical workflow for such a study.
Caption: A typical workflow for an inter-laboratory validation study.
Key Considerations in Study Design:
Selection of Laboratories: A minimum of three laboratories is generally recommended to provide a reasonable assessment of inter-laboratory variability. The participating laboratories should have the necessary equipment and expertise.
Sample Preparation and Distribution: A central laboratory should prepare and distribute identical sets of samples to all participating laboratories. This includes calibration standards, quality control (QC) samples at multiple concentration levels (low, medium, and high), and blank matrix samples.
Validation Protocol: A comprehensive protocol should be provided to all participating laboratories, detailing the analytical method, sample handling procedures, data analysis requirements, and acceptance criteria. This ensures that all laboratories are performing the assay in a consistent manner.
Hypothetical Case Study: LC-MS/MS Method for Analyte X with Orphenadrine-d3
To illustrate the process, let's consider a hypothetical LC-MS/MS method for the quantification of a new drug candidate, "Analyte X," in human plasma, using Orphenadrine-d3 as the internal standard.
Experimental Protocol: LC-MS/MS Analysis
The following diagram outlines the key steps in the analytical procedure.
Caption: A schematic of the LC-MS/MS experimental protocol.
Step-by-Step Methodology:
Sample Preparation:
To 100 µL of human plasma, add 10 µL of Orphenadrine-d3 working solution (internal standard).
Add 300 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean vial for analysis.
LC-MS/MS Conditions:
LC System: A standard HPLC system.
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient to achieve separation of Analyte X and Orphenadrine-d3.
Flow Rate: 0.4 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization: Electrospray ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Analyte X and Orphenadrine-d3.
The performance of the analytical method is evaluated based on a set of predefined validation parameters as outlined by regulatory guidelines.[12][13] The following tables present hypothetical data from our three participating laboratories for the key validation parameters.
Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][13] This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention times of the analyte and IS.
Table 1: Specificity Assessment
Laboratory
Blank Plasma Samples Analyzed
Interference at Analyte Retention Time
Interference at IS Retention Time
Lab 1
6
None Observed
None Observed
Lab 2
6
None Observed
None Observed
Lab 3
6
None Observed
None Observed
Linearity
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[2][14] A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The linearity is evaluated by the correlation coefficient (r²) of the regression line.
Table 2: Linearity of Calibration Curves
Laboratory
Calibration Range (ng/mL)
Regression Equation
Correlation Coefficient (r²)
Lab 1
1 - 1000
y = 0.005x + 0.002
0.998
Lab 2
1 - 1000
y = 0.0051x + 0.0018
0.999
Lab 3
1 - 1000
y = 0.0049x + 0.0022
0.997
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13] Precision is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision). In an inter-laboratory study, the precision between laboratories is termed reproducibility.[4]
The acceptance criteria for accuracy and precision are typically within ±15% of the nominal value for QC samples, and within ±20% for the lower limit of quantification (LLOQ).[15][16]
Table 3: Inter-Laboratory Accuracy and Precision (Reproducibility)
QC Level
Nominal Conc. (ng/mL)
Lab 1 Mean Conc. (ng/mL)
Lab 2 Mean Conc. (ng/mL)
Lab 3 Mean Conc. (ng/mL)
Overall Mean Conc. (ng/mL)
Accuracy (% Bias)
Reproducibility (%RSD)
LLOQ
1
1.05
0.98
1.09
1.04
+4.0
5.3
Low QC
3
3.10
2.95
3.05
3.03
+1.0
2.5
Mid QC
50
51.2
49.5
50.8
50.5
+1.0
1.7
High QC
800
810
792
805
802.3
+0.3
1.1
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] The LOQ is typically the lowest concentration on the calibration curve.
Table 4: LOD and LOQ
Parameter
Lab 1 (ng/mL)
Lab 2 (ng/mL)
Lab 3 (ng/mL)
LOD
0.3
0.3
0.4
LOQ
1.0
1.0
1.0
Robustness
Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[17][18][19] This is typically evaluated during method development, but the results of an inter-laboratory study provide a practical assessment of the method's robustness to variations in environment, equipment, and analysts. The consistent performance across the three laboratories in this hypothetical study suggests the method is robust.
Conclusion: A Validated and Transferable Method
The results of this hypothetical inter-laboratory validation study demonstrate that the LC-MS/MS method for the quantification of Analyte X in human plasma using Orphenadrine-d3 as an internal standard is specific, linear, accurate, precise, and robust. The consistent performance across three different laboratories provides a high degree of confidence that the method is transferable and will generate reliable data in different analytical settings.
This guide has provided a framework for understanding and conducting an inter-laboratory validation of an analytical method. By following a well-structured protocol and adhering to regulatory guidelines, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, a critical component in the successful development of new medicines.
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Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
PubMed. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [Link]
PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
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Technical Guide: Orphenadrine-d3 Isotopic Purity and Quantification Accuracy in LC-MS/MS
Executive Summary In quantitative bioanalysis, the internal standard (IS) is the anchor of accuracy.[1] For Orphenadrine—a muscle relaxant with anticholinergic properties—the use of deuterium-labeled Orphenadrine-d3 is t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In quantitative bioanalysis, the internal standard (IS) is the anchor of accuracy.[1] For Orphenadrine—a muscle relaxant with anticholinergic properties—the use of deuterium-labeled Orphenadrine-d3 is the industry gold standard for correcting matrix effects and recovery variations. However, not all deuterated standards are created equal.[2]
This guide analyzes the critical impact of isotopic purity (enrichment) on Lower Limit of Quantitation (LLOQ) stability. We compare high-purity stable isotope labeled (SIL) standards against lower-grade alternatives and structural analogues, demonstrating why "saving money" on isotopic purity often results in validation failure under FDA/EMA M10 guidelines.
Part 1: The Mechanism of Isotopic Interference
The primary risk in using deuterated standards is "Cross-talk" or "Blank Interference."
The "Zero" Sample Problem
In an LC-MS/MS assay, the mass spectrometer isolates specific precursor-to-product ion transitions.
Orphenadrine (Analyte):
270.2 116.1
Orphenadrine-d3 (IS):
273.2 119.1 (assuming -methyl-d3 labeling)
If the Orphenadrine-d3 standard is only 98% enriched, it contains 2% of the unlabeled (
) species. When you spike this IS into a blank sample at high concentrations (to ensure stable signal), that 2% impurity appears in the Analyte Channel ( 270.2).
Result: You detect "drug" in a sample that contains no drug. This artificially raises the baseline, making it impossible to accurately quantify low levels of Orphenadrine (LLOQ).
Visualization: The Interference Pathway
The following diagram illustrates how isotopic impurities bypass the mass filter and corrupt quantitation data.
Figure 1: Mechanism of d0-impurity cross-talk. The red path shows how low isotopic purity creates false analyte signals.
Part 2: Comparative Analysis of Internal Standards
We compared three scenarios commonly encountered in drug development laboratories.
contribution is so low that even when the IS is spiked at 500 ng/mL, the interference in the analyte channel remains below 20% of the LLOQ (0.1 ng/mL).
Verdict: Essential for pharmacokinetic (PK) studies where the terminal half-life requires tracking very low concentrations.
Scenario B: Low-Purity Orphenadrine-d3 ()
Performance: Contains
native Orphenadrine. If IS is spiked at 100 ng/mL, it contributes ng/mL of false signal to the analyte channel.
Impact: You cannot validate an LLOQ below 10 ng/mL because the "Blank + IS" sample will show a peak area comparable to your standard.
Verdict: Acceptable only for high-concentration toxicology screening, unacceptable for clinical PK .
Scenario C: Diphenhydramine (Structural Analogue)
Performance: Diphenhydramine is structurally similar but chromatographically distinct. It elutes at a different time than Orphenadrine.
Risk: If the patient sample contains ion-suppressing phospholipids that elute at the Orphenadrine retention time but not at the Diphenhydramine time, the IS will not correct for this suppression.
Verdict: High risk of data inaccuracy due to "Matrix Effect Mismatch."
Part 3: Experimental Validation Protocols
To validate the suitability of your specific batch of Orphenadrine-d3, you must perform the "Null Injection Test" before starting any method validation.
Protocol 1: The Null Injection (Interference Check)
Objective: Quantify the exact contribution of the IS to the analyte signal.
Preparation:
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
IS Working Solution: Dilute Orphenadrine-d3 to the intended working concentration (e.g., 200 ng/mL) in 50:50 Methanol:Water.
Protocol 2: Correction of Isotopic Overlap (If Purity is Marginal)
If you are forced to use 98% purity IS, you can mathematically correct the data, though this is discouraged by regulators for primary endpoints.
Determine the Contribution Factor (
) : The ratio of analyte response to IS response in a "Zero Sample."
Corrected Area =
Note: This approach introduces additional variance and lowers precision.
Part 4: Decision Logic for Researchers
Use this logic flow to select the correct standard for your study.
Figure 2: Decision matrix for selecting Internal Standards based on assay sensitivity requirements.
References
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
Xu, X., et al. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of Chromatography B, 839(1-2), 118-123. [Link]
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
A Comparative Guide to Cross-Validation of Bioanalytical Methods: The Pivotal Role of Orphenadrine-d3
In the landscape of drug development, the integrity of bioanalytical data is paramount. The decisions to advance a drug candidate through preclinical and clinical phases hinge on the accurate quantification of the drug a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development, the integrity of bioanalytical data is paramount. The decisions to advance a drug candidate through preclinical and clinical phases hinge on the accurate quantification of the drug and its metabolites in biological matrices.[1][2] This guide provides an in-depth comparison of internal standards used in the cross-validation of bioanalytical methods, with a specific focus on the utility and performance of a stable isotope-labeled internal standard (SIL-IS), Orphenadrine-d3, against a structural analog.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of an appropriate internal standard, aligning with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
The Foundation of Reliable Bioanalysis: The Internal Standard
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[4] However, the journey of an analyte from a complex biological matrix like plasma to the detector is fraught with potential for variability.[4] Analyte loss during sample preparation, fluctuations in instrument response, and the notorious "matrix effect" can all compromise data accuracy and precision.[5][6]
The matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample, leading to ion suppression or enhancement.[6][7] To counteract these variables, a known quantity of an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample.[8] The IS serves as a reference point, and the final quantification is based on the ratio of the analyte's response to the IS's response.[4]
There are two primary categories of internal standards:
Structural Analogs: These are compounds with similar chemical properties to the analyte but are not isotopically labeled.[9]
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-IS is the analyte molecule itself, but with one or more atoms replaced by their heavier stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[4][9] Orphenadrine-d3 is a deuterated form of Orphenadrine.[10][11]
The fundamental advantage of a SIL-IS lies in the principle of isotope dilution mass spectrometry (IDMS) .[12][13] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability.[4][14] This near-perfect tracking allows for highly accurate and precise correction, leading to more reliable data.[14][15]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Cross-Validation: Orphenadrine-d3 vs. a Structural Analog
To objectively demonstrate the superiority of a SIL-IS, we present a comparative cross-validation experiment. Cross-validation is essential when data is generated from different analytical methods or laboratories to ensure the data can be reliably compared.[8][16] In this hypothetical scenario, we compare the performance of Orphenadrine-d3 against a structural analog, "Analog-IS," for the quantification of Orphenadrine in human plasma.
Experimental Design
The core of this comparison lies in evaluating key validation parameters as recommended by regulatory guidelines.[1][17] These include accuracy, precision, and a critical assessment of the matrix effect.
Caption: Workflow for comparing internal standards.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
Prepare individual 1 mg/mL stock solutions of Orphenadrine, Orphenadrine-d3, and Analog-IS in methanol.
From these stocks, prepare separate working solutions for calibration standards and quality control (QC) samples. QC and calibration standards should be prepared from separate stock solutions.[8]
2. Preparation of Calibration Standards and QC Samples:
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Orphenadrine working solution to achieve concentrations ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
Prepare QC samples at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (300 ng/mL), and High (750 ng/mL).
3. Sample Preparation (Protein Precipitation):
To 100 µL of plasma sample (calibrator, QC, or blank), add 25 µL of the appropriate internal standard working solution (either Orphenadrine-d3 or Analog-IS).
Vortex briefly to mix.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
LC System: Standard HPLC system.
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 10 µL.
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
MRM Transitions: Monitor specific precursor-to-product ion transitions for Orphenadrine, Orphenadrine-d3, and Analog-IS.
Comparative Data Analysis
The following tables summarize the expected outcomes of this comparative experiment, highlighting the superior performance of Orphenadrine-d3.
Table 1: Accuracy and Precision
According to EMA and FDA guidelines, for QC samples, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[17][18]
QC Level (ng/mL)
Internal Standard
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Pass/Fail
1 (LLOQ)
Orphenadrine-d3
1.05
105.0
8.5
Pass
Analog-IS
1.28
128.0
19.2
Fail (Accuracy)
3 (Low)
Orphenadrine-d3
2.91
97.0
6.2
Pass
Analog-IS
3.51
117.0
14.8
Fail (Accuracy)
300 (Medium)
Orphenadrine-d3
308.1
102.7
4.5
Pass
Analog-IS
265.5
88.5
11.5
Pass
750 (High)
Orphenadrine-d3
739.5
98.6
3.8
Pass
Analog-IS
885.0
118.0
16.5
Fail (Accuracy & Precision)
Causality Behind the Results: The Orphenadrine-d3 data shows excellent accuracy and precision across the entire calibration range. This is because it co-elutes and behaves identically to the native Orphenadrine, effectively correcting for any variability.[19] The Analog-IS, having different physicochemical properties, may have a slightly different retention time and extraction recovery, leading to inconsistent correction and, therefore, greater inaccuracy and imprecision.[9]
Table 2: Matrix Effect Evaluation
The matrix factor (MF) is used to quantify the matrix effect.[20] It is calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix to its response in a pure solution. An IS-normalized MF is then calculated to assess the IS's ability to compensate for the matrix effect. The CV of the IS-normalized MF across at least six different lots of matrix should not exceed 15%.[20]
Concentration
Internal Standard
Mean Analyte MF
Mean IS MF
Mean IS-Normalized MF
%CV of IS-Normalized MF
Pass/Fail
Low
Orphenadrine-d3
0.82 (Suppression)
0.81 (Suppression)
1.01
4.8
Pass
Analog-IS
0.82 (Suppression)
0.95 (Minimal Suppression)
0.86
21.3
Fail
High
Orphenadrine-d3
0.85 (Suppression)
0.84 (Suppression)
1.01
5.1
Pass
Analog-IS
0.85 (Suppression)
0.96 (Minimal Suppression)
0.89
18.9
Fail
Causality Behind the Results: The data clearly shows that both the analyte and Orphenadrine-d3 experience similar levels of ion suppression (MF < 1.0).[21] Consequently, the IS-normalized MF is close to 1.0 with a very low %CV, indicating that Orphenadrine-d3 perfectly tracks and corrects for the matrix effect.[14] The Analog-IS, however, experiences a different degree of suppression. This differential matrix effect between the analyte and the Analog-IS results in an IS-normalized MF that deviates from 1.0 and has a high %CV, demonstrating its failure to provide adequate correction.[9] This is a critical failure point for a bioanalytical method, as it leads to unreliable and potentially erroneous patient data.
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The cross-validation of bioanalytical methods is a critical step to ensure data from different sources are comparable and reliable.[16] This comparative guide demonstrates that the choice of internal standard is not a trivial decision but a fundamental pillar of method robustness.
While a structural analog may seem like a viable option, it often fails to adequately compensate for the multifaceted variabilities inherent in bioanalysis, particularly the unpredictable nature of the matrix effect.[9] A stable isotope-labeled internal standard like Orphenadrine-d3, which is chemically and physically almost identical to the analyte, provides superior corrective power.[4][19] It co-elutes with the analyte, experiences the same extraction recovery, and is affected by ion suppression or enhancement in the same manner.[14]
By employing a SIL-IS, researchers can have high confidence in the accuracy and precision of their data, ensuring that the results of pharmacokinetic, toxicokinetic, and bioequivalence studies are robust and defensible, ultimately supporting sound decision-making in the drug development process.[1]
References
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 293-301. Available from: [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available from: [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation.
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 [Video]. YouTube. Available from: [Link]
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
Nowak, M., Głowacka, J., & Wiela-Hojeńska, A. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 293-301. Available from: [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
Williams, R. (2017). Guideline on Isotope Dilution Mass Spectrometry. U.S. Department of Energy Office of Scientific and Technical Information. Available from: [Link]
Veeprho. Orphenadrine-D3.
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview.
BenchChem. (2025). Validation of Analytical Methods for Orphenadrine Citrate: A Comparative Guide Based on ICH Guidelines.
MedchemExpress.com. Orphenadrine-d3.
ResearchGate. (2025). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Available from: [Link]
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Navigating the Nuances of Internal Standards: A Comparative Guide to Orphenadrine-d3 Citrate and HCl Salts in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in regulated environments, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy, precision, and robustness o...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of quantitative bioanalysis, particularly in regulated environments, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy, precision, and robustness of an assay. For the quantification of orphenadrine, a skeletal muscle relaxant, the use of a stable isotope-labeled (SIL) internal standard like Orphenadrine-d3 is best practice.[1][2] However, the commercially available forms of this SIL-IS, the citrate and hydrochloride (HCl) salts, present a nuanced choice for the bioanalytical scientist. This guide provides an in-depth comparison of Orphenadrine-d3 citrate and Orphenadrine-d3 HCl, offering experimental insights and theoretical considerations to aid researchers in making an informed selection for their liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.
The Critical Role of the Salt Form: Beyond the Active Moiety
While both the citrate and HCl salts of Orphenadrine-d3 provide the same deuterated orphenadrine molecule, the counter-ion can influence several key physicochemical properties pertinent to bioanalysis. These properties include solubility, stability of the stock and working solutions, and potential for matrix effects.[3] A thorough understanding of these differences is paramount to developing a rugged and reliable bioanalytical method.
Orphenadrine itself is available in both citrate and hydrochloride salt forms for therapeutic use.[4][5][6][7] This duality in the active pharmaceutical ingredient (API) is mirrored in the available options for its deuterated internal standard.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect influencing the choice between the two salt forms is their solubility in various solvents used for preparing stock and working solutions.
Property
Orphenadrine-d3 Citrate Salt
Orphenadrine-d3 HCl Salt
Rationale and Implications for Bioanalysis
Molecular Weight
Higher (due to citric acid)
Lower (due to HCl)
The difference in molecular weight must be accounted for when preparing stock solutions to ensure the correct concentration of the active Orphenadrine-d3 moiety is achieved.
The higher aqueous solubility of the HCl salt may offer greater flexibility in the choice of solvents for stock solution preparation, particularly if aqueous-based diluents are preferred. For the citrate salt, the use of organic solvents or buffered aqueous solutions might be necessary to achieve the desired concentration and stability.
Solubility in Organic Solvents
Soluble in methanol and ethanol.
Soluble in methanol and ethanol.
Both forms exhibit good solubility in common organic solvents used in bioanalytical laboratories, such as methanol and acetonitrile. This provides flexibility in preparing high-concentration stock solutions.
Hygroscopicity
Potentially lower
Potentially higher
While specific data for the deuterated forms is not readily available, HCl salts of small molecules can be more hygroscopic than their citrate counterparts. This necessitates careful storage in a desiccated environment to prevent absorption of atmospheric moisture, which could alter the concentration of the accurately weighed standard.
pH of Stock Solution
Acidic (due to citric acid)
Acidic (due to HCl)
The acidic nature of both salts in solution can be beneficial for the stability of orphenadrine, which is a tertiary amine. However, the pH should be considered in the context of the overall sample preparation workflow to avoid any unwanted chemical reactions or degradation.
Table 1: Comparison of Physicochemical Properties and Bioanalytical Implications.
Experimental Workflow: From Stock Solution to Final Analysis
The following diagram illustrates a typical bioanalytical workflow for the quantification of orphenadrine using Orphenadrine-d3 as an internal standard. The choice between the citrate and HCl salt form of the IS will primarily impact the initial "Stock Solution Preparation" step.
Caption: A typical bioanalytical workflow for orphenadrine quantification.
Protocol: Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of Orphenadrine-d3 citrate or HCl salt.
Materials:
Orphenadrine-d3 citrate salt or Orphenadrine-d3 HCl salt
Methanol (HPLC grade or higher)
Deionized water (18.2 MΩ·cm)
Calibrated analytical balance
Volumetric flasks (Class A)
Calibrated pipettes
Procedure for Orphenadrine-d3 HCl Stock Solution (1 mg/mL as free base):
Accurately weigh approximately 1.12 mg of Orphenadrine-d3 HCl salt (adjusting for purity and the molecular weight difference between the salt and free base) into a 1.0 mL volumetric flask.
Add approximately 0.8 mL of methanol to the flask.
Vortex for 30 seconds to dissolve the solid.
Bring the solution to the final volume with methanol and mix thoroughly.
Store the stock solution at -20°C or below in a tightly sealed container.
Procedure for Orphenadrine-d3 Citrate Stock Solution (1 mg/mL as free base):
Accurately weigh approximately 1.69 mg of Orphenadrine-d3 citrate salt (adjusting for purity and the molecular weight difference between the salt and free base) into a 1.0 mL volumetric flask.
Add approximately 0.8 mL of methanol to the flask.
Vortex for 30 seconds to dissolve the solid.
Bring the solution to the final volume with methanol and mix thoroughly.
Store the stock solution at -20°C or below in a tightly sealed container.
Working Solution Preparation:
Prepare an intermediate stock solution by diluting the 1 mg/mL stock solution with methanol:water (50:50, v/v).
Prepare the final working internal standard solution at the desired concentration (e.g., 100 ng/mL) by further diluting the intermediate stock with the appropriate reconstitution solvent for the bioanalytical method.
Note: The exact amounts to be weighed should be calculated based on the certificate of analysis for the specific lot of the internal standard, taking into account the purity and the molecular weight of the salt form versus the free base.
Impact on Bioanalytical Method Performance
The choice of salt form can have downstream effects on the performance of the bioanalytical method.
Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte and internal standard by co-eluting endogenous components of the biological matrix, are a significant concern in LC-MS/MS bioanalysis.[10][11][12][13] While the deuterated internal standard is designed to co-elute with the analyte and compensate for matrix effects, the counter-ion of the salt form could theoretically play a role.
The introduction of citrate or chloride ions into the analytical system is generally not expected to cause significant issues, as they are ubiquitous and often present in the biological matrix and mobile phases. However, it is crucial to evaluate matrix effects during method development and validation, as per regulatory guidelines.[14]
Protocol: Assessment of Matrix Effects
Objective: To evaluate the potential for matrix effects from the chosen Orphenadrine-d3 salt form.
Procedure:
Prepare three sets of samples:
Set A: Analyte and IS spiked in the reconstitution solution.
Set B: Blank extracted biological matrix (e.g., plasma) reconstituted with a solution containing the analyte and IS.
Set C: Analyte and IS spiked into the biological matrix and then extracted.
Analyze all three sets of samples by LC-MS/MS.
Calculate the matrix factor (MF) for the analyte and the IS:
MF = (Peak area in Set B) / (Peak area in Set A)
Calculate the IS-normalized matrix factor:
IS-Normalized MF = (MF of analyte) / (MF of IS)
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the biological matrix should be ≤15%.
A robust method will demonstrate that the chosen internal standard, regardless of its salt form, effectively tracks and compensates for any observed matrix effects.
Logical Framework for Salt Form Selection
The decision-making process for selecting the appropriate salt form of Orphenadrine-d3 can be visualized as follows:
Caption: Decision tree for selecting the optimal Orphenadrine-d3 salt form.
Conclusion and Recommendations
Both Orphenadrine-d3 citrate and Orphenadrine-d3 HCl are suitable for use as internal standards in the bioanalysis of orphenadrine. The ultimate choice depends on the specific requirements of the laboratory and the bioanalytical method being developed.
Orphenadrine-d3 HCl may be the preferred choice when higher aqueous solubility is desired for the preparation of stock solutions, offering greater flexibility in solvent selection.
Orphenadrine-d3 Citrate is a viable alternative, particularly when stock solutions are prepared in organic solvents where its solubility is excellent.
From a practical standpoint, the most critical factors are the accurate determination of the free base concentration of the internal standard, ensuring its stability in the chosen solvent, and thoroughly validating its performance within the bioanalytical method according to regulatory guidelines.[14][15][16][17] The minor differences between the two salt forms are unlikely to have a significant impact on a well-developed and validated LC-MS/MS assay. The key is to be aware of the potential differences, account for them in the experimental design, and rigorously validate the chosen internal standard to ensure the generation of high-quality, reliable data.
PubMed. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [Link]
PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. [Link]
ResearchGate. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) | Request PDF. [Link]
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
PubMed Central. Spectrofluorometric determination of orphenadrine, dimenhydrinate, and cinnarizine using direct and synchronous techniques with greenness assessment. [Link]
Definitive Guide: Limit of Detection (LOD) and Quantification (LOQ) for Orphenadrine using Orphenadrine-d3
Executive Summary In the bioanalysis of Orphenadrine—a skeletal muscle relaxant with anticholinergic properties—achieving sub-nanogram sensitivity is critical for pharmacokinetic (PK) profiling and forensic toxicology. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the bioanalysis of Orphenadrine—a skeletal muscle relaxant with anticholinergic properties—achieving sub-nanogram sensitivity is critical for pharmacokinetic (PK) profiling and forensic toxicology. While traditional HPLC-UV methods struggle with limits of quantification (LOQ) in the microgram range (~0.1–1.0 µg/mL), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Orphenadrine-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) lowers the LOQ by orders of magnitude to the picogram range (0.07–1.0 ng/mL) .
This guide details the mechanistic superiority of the Orphenadrine-d3 protocol, providing a self-validating workflow that compensates for matrix effects and extraction variability.
Comparative Performance Analysis
The choice of internal standard (IS) dictates the reliability of your lower limits. The table below contrasts the performance of Orphenadrine-d3 against external standardization and structural analogs (e.g., Diphenhydramine).
Table 1: Sensitivity & Reliability Metrics
Metric
Orphenadrine-d3 (SIL-IS)
Structural Analog (e.g., Diphenhydramine)
External Standard (HPLC-UV)
Methodology
LC-MS/MS (MRM Mode)
LC-MS/MS or GC-MS
HPLC-UV / DAD
LOD (Detection)
0.07 ng/mL [1]
0.5 – 5.0 ng/mL
15 – 300 ng/mL [2]
LOQ (Quantification)
0.2 – 1.0 ng/mL
1.0 – 10.0 ng/mL
100 – 1000 ng/mL
Matrix Effect Correction
Dynamic: Compensates for ion suppression/enhancement in real-time.
Static: Cannot correct for transient ion suppression at specific RTs.
None: Susceptible to baseline drift and interference.
Retention Time (RT)
Co-elutes with Analyte (ΔRT < 0.05 min)
Distinct RT (Risk of differential matrix effect)
Distinct RT
Primary Application
High-sensitivity PK studies, Forensic Toxicology
Routine Therapeutic Drug Monitoring (TDM)
QC of Bulk Formulations
Expert Insight: The ~1000x sensitivity gain with LC-MS/MS is not solely due to the detector. It is the ability of Orphenadrine-d3 to normalize signal variability at the exact moment of ionization, allowing researchers to trust signal-to-noise ratios (S/N) that would otherwise be indistinguishable from matrix noise.
The Mechanistic Advantage of Orphenadrine-d3
Why SIL-IS is Non-Negotiable for Low LOQ
In complex matrices (plasma, urine), phospholipids and endogenous salts co-elute with the drug, competing for charge in the electrospray ionization (ESI) source. This causes Ion Suppression , where the analyte signal is artificially dampened.
Analog IS Failure: A structural analog elutes at a different time (
) than Orphenadrine (). If a matrix interferent suppresses ionization at but not , the ratio is skewed, leading to false negatives or inaccurate quantification.
Orphenadrine-d3 Success: Being chemically identical (save for 3 deuterium atoms), it co-elutes with Orphenadrine. Any suppression affecting the drug affects the d3-standard equally. The ratio remains constant, preserving accuracy even at the LOD.
Visualization: Ion Suppression Compensation
The following diagram illustrates how Orphenadrine-d3 corrects for matrix effects where other methods fail.
Caption: Comparative mechanism of matrix effect compensation. Orphenadrine-d3 co-elutes with the analyte, ensuring identical ionization suppression, whereas Analog IS fails to capture transient suppression events.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to achieve an LOQ of 1.0 ng/mL or lower in human plasma.
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).
Transfer supernatant to autosampler vial.
LC-MS/MS Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).
Flow Rate: 0.5 mL/min (Gradient elution).
Source: ESI Positive Mode (+ve).
MRM Transitions (Quantification)
The following Multiple Reaction Monitoring (MRM) transitions provide the highest specificity.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Orphenadrine
270.2
181.1
30
20
Orphenadrine-d3
273.2
181.1
30
20
Note: The product ion (181.1) is often consistent between the native and deuterated forms if the label is on the N-methyl group and that group is lost or if the fragment retains the non-labeled moiety. Ensure your d3-label position matches the fragmentation pattern. If the label is on the phenyl ring, the product ion would shift to ~184.1. Always verify the Certificate of Analysis for label position.
Workflow Diagram
Caption: Optimized bioanalytical workflow for Orphenadrine quantification using Protein Precipitation and LC-MS/MS.
Troubleshooting & Optimization
Linearity & Range
Target Range: 1.0 – 500 ng/mL.
Weighting: Use
weighted linear regression. Unweighted regression often fails at the LOQ due to heteroscedasticity (variance increases with concentration).
The "Deuterium Effect"
In ultra-high efficiency chromatography (UPLC), deuterium-labeled isotopes may elute slightly earlier than the native compound due to weaker lipophilic interactions [3].
Impact: Usually negligible (< 2 seconds).
Mitigation: If separation > 0.1 min occurs, ensure the integration window is wide enough. If matrix effects vary sharply in that gap, consider a 13C-labeled IS (Orphenadrine-13C6), which has no retention time shift, though it is significantly more expensive.
References
Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS. ResearchGate. Retrieved from: [Link]
Estimation of Orphenadrine Citrate in Tablet Dosage Form by RP-HPLC Method. International Journal of Pharmacy and Biological Sciences. Retrieved from: [Link][2]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Retrieved from: [Link]